PF 00337210
Description
PF-00337210 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
CAS No. |
854514-88-8 |
|---|---|
Molecular Formula |
C26H27N3O5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30) |
InChI Key |
LGXVKMDGSIWEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF00337210; PF 00337210; PF-00337210; P337210; PF-337210; PF337210. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00337210 is a potent and highly selective, orally bioavailable, ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. By targeting the primary mediator of VEGF-driven angiogenesis, PF-00337210 demonstrates significant anti-angiogenic and anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of PF-00337210, detailing its biochemical and cellular activity, kinase selectivity, and pharmacodynamic effects observed in preclinical and clinical studies. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support further research and development in the field of anti-angiogenic cancer therapy.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of this process.[1][2] Inhibition of VEGFR-2 has emerged as a clinically validated strategy for the treatment of various solid tumors.[1][2]
PF-00337210 is a second-generation VEGFR-2 tyrosine kinase inhibitor designed for high potency and selectivity.[1] Its mechanism of action centers on the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3] This guide will delve into the technical details of PF-00337210's mechanism of action.
Core Mechanism of Action: VEGFR-2 Inhibition
PF-00337210 exerts its therapeutic effect through the targeted inhibition of VEGFR-2, a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[3]
Biochemical Activity
PF-00337210 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor.[1] This inhibition is highly potent, with a clear preference for the unactivated, non-phosphorylated form of the kinase.[1][4] Crystallographic studies suggest that the selectivity of PF-00337210 is attributed to its ability to bind to the "DFG-out" conformation of VEGFR-2, a conformation associated with the inactive state of the kinase.[1]
Cellular Activity
In a cellular context, PF-00337210 effectively inhibits the autophosphorylation of both human and murine VEGFR-2.[1] This blockade of receptor activation leads to the downstream inhibition of pathways crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.[3]
Quantitative Data
The following tables summarize the key quantitative data for PF-00337210, including its inhibitory activity and kinase selectivity.
Table 1: In Vitro Inhibitory Activity of PF-00337210
| Parameter | Target | Value |
| Ki (unactivated kinase) | VEGFR-2 | 0.7 nM[1][4] |
| Ki (phosphorylated kinase) | VEGFR-2 | 8.8 nM[1][4] |
| IC50 (in vitro) | VEGFR-2 | 8 ng/mL[2] |
| IC50 (cellular autophosphorylation) | Human VEGFR-2 | 0.87 ± 0.11 nM[1] |
| IC50 (cellular autophosphorylation) | Murine VEGFR-2 | 0.83 ± 0.29 nM[1] |
Table 2: Kinase Selectivity Profile of PF-00337210
| Kinase Target | Cellular IC50 (nM) |
| VEGFR-2 | 0.87 [1] |
| KIT | 9.6 ± 3.4[1][4] |
| PDGFR-α | 11 ± 1[1] |
| CSF1-R | 13 ± 3[1] |
| PDGFR-β | 29 ± 8[1] |
| Flt-3 | >10,000[1][4] |
PF-00337210 was profiled against over 100 diverse tyrosine and serine-threonine kinases and was found to be highly selective for VEGFR-2.[1] It also demonstrated over 60-fold selectivity for VEGFR-2 versus FGFR-1 in a growth factor-stimulated HUVEC survival assay.[1]
Signaling Pathway
The inhibition of VEGFR-2 by PF-00337210 disrupts multiple downstream signaling pathways critical for angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at several key tyrosine residues, creating docking sites for various signaling proteins. PF-00337210 prevents this initial activation step.
Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of PF-00337210.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of PF-00337210 against VEGFR-2 and other kinases. A common method is a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
PF-00337210 (serially diluted in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Add kinase assay buffer, kinase substrate, and serially diluted PF-00337210 to the wells of a 384-well plate.
-
Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include controls with no inhibitor (vehicle control) and no enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the luminescence-based ATP detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of PF-00337210 and determine the IC50 value using a dose-response curve.
Soluble VEGFR-2 (sVEGFR-2) ELISA
This assay is used to measure the levels of sVEGFR-2 in patient plasma as a pharmacodynamic biomarker of target engagement.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of sVEGFR-2.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for human sVEGFR-2
-
Patient plasma samples
-
Recombinant human sVEGFR-2 standard
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Wash buffer
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the sVEGFR-2 standard.
-
Add standards and patient plasma samples to the wells of the pre-coated ELISA plate.
-
Incubate to allow sVEGFR-2 to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the HRP-conjugated detection antibody to each well.
-
Incubate to allow the detection antibody to bind to the captured sVEGFR-2.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate to develop color.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of sVEGFR-2 in the patient samples.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a functional imaging technique used to assess tumor vascularity and permeability, providing a pharmacodynamic measure of the anti-angiogenic effects of PF-00337210 in vivo.
Principle: The technique involves the acquisition of rapid T1-weighted MR images before, during, and after the intravenous administration of a gadolinium-based contrast agent. The change in signal intensity over time is used to calculate pharmacokinetic parameters that reflect the tumor's vascular properties.
General Protocol:
-
Patient Preparation: Position the patient in the MRI scanner.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.
-
Dynamic Scan: Initiate a series of rapid T1-weighted scans.
-
Contrast Injection: After a few baseline scans, administer a bolus of a gadolinium-based contrast agent intravenously.
-
Post-Contrast Imaging: Continue the dynamic scanning for a period of time (e.g., 5-10 minutes) to capture the influx and efflux of the contrast agent in the tumor.
-
Data Analysis: Analyze the dynamic data using pharmacokinetic models (e.g., the Tofts model) to generate parametric maps of Ktrans (volume transfer constant, reflecting vessel permeability and blood flow) and ve (extravascular extracellular space volume fraction). A reduction in Ktrans is indicative of an anti-angiogenic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a VEGFR-2 inhibitor like PF-00337210.
Caption: A generalized workflow for the development of PF-00337210.
Conclusion
PF-00337210 is a potent and selective inhibitor of VEGFR-2 that has demonstrated clear anti-angiogenic and anti-tumor effects in both preclinical and early clinical settings. Its mechanism of action, centered on the ATP-competitive inhibition of VEGFR-2 kinase activity, leads to the blockade of critical downstream signaling pathways involved in endothelial cell function. The use of pharmacodynamic biomarkers such as sVEGFR-2 and DCE-MRI has been instrumental in elucidating its in vivo activity and guiding its clinical development. This in-depth technical guide provides a foundational understanding of the core mechanism of PF-00337210 for researchers and professionals in the field of oncology drug development.
References
An In-depth Technical Guide to the VEGFR2 Binding Affinity of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PF-00337210, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support research and development efforts in the fields of oncology and angiogenesis.
Core Quantitative Data
PF-00337210 is an orally available, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] Its high affinity and selectivity for VEGFR-2 are critical to its mechanism of action in inhibiting angiogenesis, a key process in tumor growth and survival.[1][2]
The binding affinity and inhibitory activity of PF-00337210 against VEGFR-2 and other kinases have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Target Kinase | Assay Type | Parameter | Value (nM) | Notes |
| VEGFR-2 (unactivated) | Biochemical | Ki | 0.7 | Preferentially binds to the unactivated kinase. |
| VEGFR-2 (phosphorylated) | Biochemical | Ki | 8.8 | |
| Human VEGFR-2 | Cellular (Autophosphorylation) | IC50 | 0.87 ± 0.11 | |
| Murine VEGFR-2 | Cellular (Autophosphorylation) | IC50 | 0.83 ± 0.29 | |
| KIT | Cellular | IC50 | 9.6 ± 3.4 | >10-fold more selective for VEGFR-2. |
| CSF1-R | Cellular | IC50 | 13 ± 3 | |
| PDGFR-α | Cellular | IC50 | 11 ± 1 | |
| PDGFR-β | Cellular | IC50 | 29 ± 8 | |
| Flt-3 | Cellular | IC50 | >10,000 |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and inhibitory activity of PF-00337210.
In Vitro VEGFR-2 Kinase Inhibition Assay (for Ki and IC50 determination)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Adenosine triphosphate (ATP)
-
VEGFR-2 peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
PF-00337210 stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA-based antibody detection)
-
Microplate reader
Procedure:
-
Inhibitor Dilution: A serial dilution of PF-00337210 is prepared in the kinase buffer. A typical concentration range for initial screening might be from 1 nM to 100 µM. A DMSO-only control is also prepared.
-
Reaction Setup: In a 96-well plate, the VEGFR-2 kinase and the peptide substrate are added to each well containing the diluted inhibitor or DMSO control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For Ki determination of ATP-competitive inhibitors, this is typically performed at an ATP concentration close to its Km value for VEGFR-2.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The kinase activity is measured by quantifying the amount of ADP produced or the amount of phosphorylated substrate. This is achieved by adding the detection reagent and measuring the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: The percentage of inhibition for each concentration of PF-00337210 is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration and its Km value.
Cellular VEGFR-2 Autophosphorylation Assay
This cell-based assay assesses the ability of PF-00337210 to inhibit the autophosphorylation of VEGFR-2 within a cellular context, which is a critical step in the activation of the downstream signaling cascade.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2
-
Cell culture medium and fetal bovine serum (FBS)
-
VEGF-A
-
PF-00337210 stock solution (in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: HUVECs are seeded in multi-well plates and grown to a suitable confluency. The cells are then serum-starved for several hours before being pre-treated with various concentrations of PF-00337210 for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: The cells are stimulated with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed to extract cellular proteins.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-VEGFR-2 and total VEGFR-2. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities for phospho-VEGFR-2 and total VEGFR-2 are quantified. The phospho-VEGFR-2 signal is normalized to the total VEGFR-2 signal to determine the extent of inhibition at each concentration of PF-00337210. The IC50 value is then calculated from the dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway and Inhibition by PF-00337210
The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by PF-00337210.
Caption: VEGFR-2 signaling pathway and inhibition by PF-00337210.
Experimental Workflow for PF-00337210 Evaluation
The logical workflow for evaluating a VEGFR-2 inhibitor like PF-00337210 is depicted below.
Caption: General experimental workflow for VEGFR-2 inhibitor evaluation.
References
An In-Depth Technical Guide to the Signaling Pathway Inhibition of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00337210 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By targeting the VEGFR-2 signaling cascade, PF-00337210 effectively suppresses tumor growth and angiogenesis, demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of PF-00337210, its inhibitory effects on the VEGFR-2 signaling pathway, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic and pharmacodynamic properties.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors are the primary drivers of this process.
VEGFR-2, a receptor tyrosine kinase, is the main mediator of the angiogenic effects of VEGF-A.[1] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a key target for anti-cancer therapies.
Mechanism of Action of PF-00337210
PF-00337210 is a small molecule inhibitor that selectively targets the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[2] By competing with ATP, PF-00337210 prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[2] This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately resulting in the suppression of angiogenesis and tumor growth.
The VEGFR-2 Signaling Pathway and Its Inhibition by PF-00337210
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling events. The following diagram illustrates the key components of this pathway and the point of inhibition by PF-00337210.
Quantitative Data: Potency and Selectivity
PF-00337210 demonstrates high potency for VEGFR-2 and selectivity over other related kinases. The following tables summarize the key inhibitory activities.
Table 1: In Vitro Inhibitory Potency of PF-00337210 against VEGFR-2
| Parameter | Value (nM) |
| Ki (unactivated VEGFR-2) | 0.7[3] |
| Ki (phosphorylated VEGFR-2) | 8.8[3] |
| IC50 (human VEGFR-2) | 0.87[3] |
| IC50 (murine VEGFR-2) | 0.83[3] |
Table 2: Kinase Selectivity Profile of PF-00337210
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 0.87 [3] |
| KIT | 9.6[3] |
| CSF1-R | 13[3] |
| PDGFR-α | 11[3] |
| PDGFR-β | 29[3] |
| Flt-3 | >10,000[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PF-00337210.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the inhibitory activity of PF-00337210 on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
PF-00337210
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of PF-00337210 in kinase buffer with a constant percentage of DMSO.
-
Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration in kinase buffer.
-
-
Assay Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add the PF-00337210 dilutions to the test wells.
-
Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add only buffer to the blank wells.
-
Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate as required to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of PF-00337210 relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of PF-00337210 to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Extracellular matrix gel (e.g., Matrigel®)
-
PF-00337210
-
Calcein AM (for visualization)
-
96-well plates
Procedure:
-
Plate Coating:
-
Thaw the extracellular matrix gel on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the gel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of PF-00337210 or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix gel.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
-
Pharmacokinetics and Pharmacodynamics
A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PF-00337210.[1]
Pharmacokinetics:
-
PF-00337210 is orally administered.[1]
-
Plasma concentrations of PF-00337210 were measured using validated liquid chromatography-tandem mass spectrometric methods.[1]
-
The study evaluated both once-daily (QD) and twice-daily (BID) dosing schedules.[1]
Pharmacodynamics:
-
The study utilized a composite of biomarkers to guide dose selection.[1]
-
A notable pharmacodynamic effect was the dose-dependent decrease in soluble VEGFR-2 (sVEGFR-2) levels in plasma, consistent with target engagement.[1]
-
Increases in blood pressure were also observed, a known class effect of VEGFR inhibitors.[1]
-
The recommended Phase II dose (RP2D) was established at 6 mg BID, a dose that demonstrated profound VEGFR inhibition effects and was well-tolerated.[1]
Logical Relationship of PF-00337210's Therapeutic Effect
The therapeutic rationale for PF-00337210 is based on a clear, logical progression from molecular inhibition to anti-tumor activity.
Conclusion
PF-00337210 is a highly potent and selective inhibitor of VEGFR-2 that has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical and early clinical studies. Its well-defined mechanism of action, favorable pharmacokinetic properties, and clear pharmacodynamic effects make it a promising candidate for the treatment of solid tumors. This technical guide provides a foundational understanding of the core signaling pathway inhibition by PF-00337210 for researchers and drug development professionals. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to the ATP-Competitive Inhibition of VEGFR-2 by PF-00337210
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-00337210, a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, serving as a valuable resource for professionals in the fields of oncology and drug discovery.
Introduction
PF-00337210 is an orally bioavailable small molecule inhibitor that has demonstrated significant potential in the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[1] By selectively targeting VEGFR-2, a key receptor tyrosine kinase, PF-00337210 effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival.[1][2] This guide will explore the core aspects of its inhibitory action, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: ATP-Competitive Inhibition
PF-00337210 functions as an ATP-competitive inhibitor of VEGFR-2.[2] This means it binds to the ATP-binding pocket of the kinase domain of VEGFR-2, directly competing with the endogenous ATP substrate. By occupying this site, PF-00337210 prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] Crystallographic evidence suggests that PF-00337210 preferentially binds to the 'DFG-out' conformation of VEGFR-2, a feature that contributes to its selectivity.[2]
Quantitative Data: Inhibitory Activity and Selectivity
The potency and selectivity of PF-00337210 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of PF-00337210
| Target | Assay Type | Parameter | Value (nM) |
| VEGFR-2 (unactivated) | Biochemical | Kᵢ | 0.7 |
| VEGFR-2 (phosphorylated) | Biochemical | Kᵢ | 8.8 |
| Human VEGFR-2 | Cellular Autophosphorylation | IC₅₀ | 0.87 ± 0.11 |
| Murine VEGFR-2 | Cellular Autophosphorylation | IC₅₀ | 0.83 ± 0.29 |
Data sourced from AACR Journals.[2]
Table 2: Kinase Selectivity Profile of PF-00337210 in Cell-Based Assays
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | 0.87 |
| KIT | 9.6 ± 3.4 |
| PDGFR-α | 11 ± 1 |
| CSF1-R | 13 ± 3 |
| PDGFR-β | 29 ± 8 |
| Flt-3 | >10,000 |
Data sourced from AACR Journals.[2]
Signaling Pathway Inhibition
PF-00337210 primarily targets the VEGFR-2 signaling pathway, which is a central regulator of angiogenesis. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. PF-00337210 blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
The following are representative protocols for key experiments used to characterize ATP-competitive inhibitors like PF-00337210.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
VEGFR-2 peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
PF-00337210 stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of PF-00337210 in kinase buffer. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only control.
-
Prepare a master mix containing the VEGFR-2 kinase and peptide substrate in kinase buffer.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the serially diluted PF-00337210 or DMSO control to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for VEGFR-2 to accurately determine the IC₅₀ for an ATP-competitive inhibitor.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Autophosphorylation Assay
This assay measures the ability of PF-00337210 to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Serum-free basal medium
-
Recombinant human VEGF-A
-
PF-00337210 stock solution (in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
Western blotting or ELISA reagents
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in basal medium.
-
Pre-treat the cells with various concentrations of PF-00337210 (e.g., 0.1 nM to 1 µM) or DMSO control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of VEGFR-2 using either Western blotting or a specific ELISA kit.
-
For Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
For ELISA: Use a sandwich ELISA kit designed to detect phosphorylated and total VEGFR-2.
-
-
Quantify the signals and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Determine the IC₅₀ value by plotting the normalized phosphorylation signal against the logarithm of the inhibitor concentration.
References
The DFG-out Conformation as a Key Target: A Technical Guide to the Binding of PF-00337210 to VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a prime target for anti-angiogenic therapies. PF-00337210 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of VEGFR-2.[1][2] A key feature of its mechanism of action is its preferential binding to the "DFG-out" conformation of the kinase, an inactive state that offers opportunities for achieving high selectivity. This technical guide provides an in-depth exploration of the binding of PF-00337210 to the DFG-out conformation of VEGFR-2, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Data Presentation: Quantitative Analysis of PF-00337210 Inhibition
The inhibitory activity and binding affinity of PF-00337210 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Parameter | Value (nM) | Notes |
| Unactivated VEGFR-2 | Kᵢ | 0.7[2] | Preferential binding to the inactive form. |
| Phosphorylated VEGFR-2 | Kᵢ | 8.8[2] | Lower affinity for the active, phosphorylated form. |
| Human VEGFR-2 | IC₅₀ | 0.87[2] | Autophosphorylation inhibition. |
| Murine VEGFR-2 | IC₅₀ | 0.83[2] | Autophosphorylation inhibition. |
Table 1: Binding Affinity and Potency of PF-00337210 against VEGFR-2.
| Kinase | IC₅₀ (nM) |
| KIT | 9.6[2] |
| CSF1-R | 13[2] |
| PDGFR-α | 11[2] |
| PDGFR-β | 29[2] |
| Flt-3 | >10,000[2] |
Table 2: Selectivity Profile of PF-00337210 against Other Kinases.
The DFG-out Conformation: A Structural Insight
The "DFG" motif, comprising aspartate, phenylalanine, and glycine (B1666218) residues, is a highly conserved feature of the activation loop in protein kinases. The conformation of this motif plays a crucial role in regulating kinase activity. In the active "DFG-in" state, the aspartate residue coordinates a magnesium ion, which is essential for ATP binding and catalysis. In the "DFG-out" conformation, the phenylalanine residue of the DFG motif moves into the ATP-binding site, while the aspartate residue flips outwards.[3][4] This conformational change creates a unique hydrophobic pocket adjacent to the ATP-binding site, which can be exploited by type II inhibitors like PF-00337210 to achieve high affinity and selectivity.[3][4][5]
The crystal structure of the VEGFR-2 kinase domain in complex with PF-00337210 (PDB ID: 2XIR) reveals the molecular basis for its DFG-out binding mode. Key interactions include:
-
Hydrogen Bonding: The inhibitor forms hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The benzofuran (B130515) core of PF-00337210 occupies the hydrophobic pocket created by the DFG-out conformation, making extensive van der Waals contacts.
-
Ionic Interactions: The morpholinoethoxy tail extends towards the solvent-exposed region and can form additional interactions.
This mode of binding stabilizes the inactive DFG-out state, preventing the kinase from adopting its active conformation and effectively shutting down its catalytic activity.
Signaling Pathway and Experimental Workflows
To understand the biological context of PF-00337210's action and the methods used to characterize it, the following diagrams illustrate the VEGFR-2 signaling pathway and typical experimental workflows.
Caption: VEGFR-2 Signaling Pathway Inhibition by PF-00337210.
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Caption: Workflow for Protein Co-crystallography.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC₅₀ value of PF-00337210 against VEGFR-2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 kinase domain (purified)
-
PF-00337210
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PF-00337210 in kinase assay buffer. The final concentration should typically range from picomolar to micromolar.
-
Reaction Setup:
-
Add 5 µL of the diluted PF-00337210 or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to its Kₘ for VEGFR-2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a commercial luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the positive control (no inhibitor).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protein Crystallography of VEGFR-2 in Complex with PF-00337210
This protocol provides a generalized workflow for obtaining the co-crystal structure of the VEGFR-2 kinase domain with PF-00337210.
Materials:
-
Expression vector containing the human VEGFR-2 kinase domain (residues ~807-1171)
-
E. coli or insect cell expression system
-
Purification resins (e.g., Ni-NTA, ion exchange, size exclusion)
-
PF-00337210
-
Crystallization screens and reagents
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Protein Expression and Purification:
-
Express the VEGFR-2 kinase domain in a suitable host system.
-
Lyse the cells and purify the protein using a multi-step chromatography protocol to achieve >95% purity.
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
-
Co-crystallization:
-
Incubate the purified VEGFR-2 kinase domain with a molar excess of PF-00337210 (typically 2-5 fold) for several hours on ice to ensure complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (pH, precipitant, salts).
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.
-
Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement with a known kinase structure as a search model.
-
Build the atomic model of the VEGFR-2/PF-00337210 complex into the resulting electron density map.
-
Refine the model against the diffraction data to improve its quality and validate the final structure. The resulting coordinates can be deposited in the Protein Data Bank (PDB).
-
Conclusion
PF-00337210's potent and selective inhibition of VEGFR-2 is structurally defined by its preferential binding to the inactive DFG-out conformation of the kinase. This mode of action, elucidated through detailed biochemical and structural studies, provides a clear rationale for its anti-angiogenic properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into this important class of therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. PF-00337210 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
PF-00337210 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of PF-00337210, a potent and orally bioavailable ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Data: Kinase Inhibition Profile
PF-00337210 demonstrates high selectivity for VEGFR-2. Its inhibitory activity has been characterized against a panel of kinases, with the most significant potency observed against VEGFR-2. The compound preferentially binds to the unactivated, "DFG-out" conformation of the kinase.[1][2]
The table below summarizes the inhibitory constants (Ki) and cellular half-maximal inhibitory concentrations (IC50) for PF-00337210 against key kinases.
| Kinase Target | Inhibition Parameter | Value (nM) | Notes |
| VEGFR-2 (unactivated) | Ki | 0.7 | Biochemical assay.[1][3] |
| VEGFR-2 (phosphorylated) | Ki | 8.8 | Biochemical assay.[1][3] |
| VEGFR-2 (human) | Cellular IC50 | 0.87 ± 0.11 | Inhibition of autophosphorylation.[1] |
| VEGFR-2 (murine) | Cellular IC50 | 0.83 ± 0.29 | Inhibition of autophosphorylation.[1] |
| KIT | Cellular IC50 | 9.6 ± 3.4 | [1] |
| CSF1-R | Cellular IC50 | 13 ± 3 | [1] |
| PDGFR-α | Cellular IC50 | 11 ± 1 | [1] |
| PDGFR-β | Cellular IC50 | 29 ± 8 | [1] |
| Flt-3 | Cellular IC50 | >10,000 | [1][3] |
Mechanism of Action and Signaling Pathway
PF-00337210 is an ATP-competitive inhibitor that selectively binds to the inactive "DFG-out" conformation of VEGFR-2.[1] This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for angiogenesis, cell proliferation, migration, and survival.[4][5]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers a series of downstream events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways.[6] By inhibiting VEGFR-2, PF-00337210 effectively abrogates these signaling pathways.
Experimental Protocols
The following sections describe representative methodologies for key experiments used to characterize the kinase selectivity profile of a VEGFR-2 inhibitor like PF-00337210.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2 kinase. A common method measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
ATP (at a concentration near the Km for VEGFR-2)
-
PF-00337210 (or test compound) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PF-00337210 in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for control wells). Add the VEGFR-2 enzyme diluted in kinase assay buffer.
-
Kinase Reaction Initiation: Add a mixture of the VEGFR-2 substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Cell culture medium
-
Serum-free medium
-
PF-00337210 (or test compound)
-
Recombinant human VEGF-A
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture: Culture HUVECs to near confluency.
-
Serum Starvation: To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of PF-00337210 for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection: Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities or ELISA signals and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the inhibitor concentration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-00337210 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
PF-00337210 oral bioavailability studies
An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of PF-00337210
Introduction
PF-00337210 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] As an ATP-competitive tyrosine kinase inhibitor, PF-00337210 plays a crucial role in anti-angiogenic therapy by preventing the phosphorylation of VEGFR-2. This action inhibits the migration, proliferation, and survival of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2] The compound's efficacy and clinical utility are significantly dependent on its pharmacokinetic profile, particularly its oral bioavailability, which governs its absorption and systemic exposure when administered orally. This guide provides a comprehensive overview of the oral bioavailability studies of PF-00337210, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.
Data Presentation: Pharmacokinetic Profile
The pharmacokinetic properties of PF-00337210 have been evaluated in both preclinical species and human subjects. The data highlights its favorable characteristics for oral administration.
Preclinical Pharmacokinetics
Preclinical studies in various animal models demonstrated low to moderate clearance and significant oral bioavailability.[1] These findings were instrumental in selecting the compound for further development.
| Parameter | Rat | Dog | Monkey |
| In Vivo Clearance (mL/min/kg) | 13 | 22 | 25 |
| Oral Bioavailability (%) | >80 | >30 | N/A |
| Data sourced from preclinical studies.[1] |
Human Pharmacokinetics (Phase I Study)
A Phase I clinical trial involving 46 patients with advanced solid tumors was conducted to assess the safety, tolerability, and pharmacokinetics of PF-00337210.[3] The study included an assessment of food effect on the oral absorption of the drug. The results indicated that PF-00337210 can be administered with or without food, a favorable feature for patient compliance.[3]
| Parameter (Single Dose) | Fasted State | Fed State |
| Mean Cmax (ng/mL) | 34.4 | 31.3 |
| Mean AUC24 (ng.h/mL) | 512 | 546 |
| Data from a pilot food effect assessment in the Phase I study.[3] Cmax: Maximum plasma concentration. AUC24: Area under the plasma concentration-time curve over 24 hours. |
Experimental Protocols
Detailed methodologies were employed to characterize the pharmacokinetic and pharmacodynamic profile of PF-00337210.
Preclinical In Vivo Bioavailability Studies
The objective of the preclinical studies was to determine the pharmacokinetic profile and oral bioavailability of PF-00337210 in different species to predict its behavior in humans.
-
Animal Models : Studies were conducted in rats, dogs, and monkeys.[1]
-
Dosing : The compound was administered both intravenously (IV) to determine clearance and distribution, and orally (PO) to assess absorption and bioavailability.
-
Sample Collection : Serial blood samples were collected at predetermined time points following drug administration.
-
Bioanalysis : Plasma concentrations of PF-00337210 were quantified using a validated bioanalytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
-
Pharmacokinetic Analysis : Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and oral bioavailability (F%). Bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Human Phase I Clinical Trial Protocol
This was a dose-escalation study in patients with advanced cancers to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]
-
Study Design : An open-label, dose-escalation study where patients were enrolled in cohorts receiving once-daily (QD) or twice-daily (BID) oral doses of PF-00337210 in continuous 28-day cycles.[3] Doses ranged from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.[3]
-
Patient Population : Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective.[3]
-
Pharmacokinetic (PK) Assessments :
-
Blood Sampling : Venous blood samples were collected at multiple time points on Day 1 of Cycle 1 (C1D1), Day 15 of Cycle 1 (C1D15), and Day 1 of Cycle 2 (C2D1).[3] For QD dosing, samples were collected over a 24-hour period. For BID dosing, samples were collected over an 8-hour period.[3]
-
Bioanalysis : Plasma concentrations of PF-00337210 were measured using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method.[3]
-
-
Pharmacodynamic (PD) Assessments :
-
Imaging : Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess acute effects on tumor perfusion and vascularity.[3]
-
Biomarkers : Soluble VEGFR-2 (sVEGFR-2) levels in plasma were measured as a direct target engagement biomarker.[3] Blood pressure and hemoglobin levels were also monitored as indicators of VEGF signaling pathway inhibition.[3]
-
Visualizations
Experimental Workflow for Preclinical Oral Bioavailability Study
Caption: Workflow for a typical preclinical oral bioavailability study.
VEGFR-2 Signaling Pathway Inhibition by PF-00337210
Caption: Inhibition of the VEGFR-2 signaling cascade by PF-00337210.
Conclusion
PF-00337210 has demonstrated a favorable oral bioavailability profile in both preclinical models and human clinical trials. Preclinical data revealed high bioavailability in rats (>80%) and moderate bioavailability in dogs (>30%), with low to moderate clearance across species.[1] The Phase I clinical study in cancer patients confirmed its suitability for oral administration, showing consistent absorption with no significant food effect.[3] These pharmacokinetic characteristics, combined with its potent and selective inhibition of VEGFR-2, underscore the potential of PF-00337210 as a valuable therapeutic agent in the treatment of solid tumors. The well-defined experimental protocols used in its evaluation provide a robust framework for understanding its clinical pharmacology and guiding its further development.
References
In-depth Technical Guide: In Vivo Anti-Tumor Efficacy of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00337210 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By selectively targeting VEGFR-2, PF-00337210 disrupts the downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis. This technical guide provides a comprehensive overview of the in vivo anti-tumor efficacy of PF-00337210, detailing its mechanism of action, summarizing preclinical efficacy data, and outlining the experimental protocols used to generate these findings. The information is intended to support researchers and professionals in the fields of oncology and drug development in understanding and potentially applying this targeted therapy.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
PF-00337210 exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR-2.[1] This receptor tyrosine kinase is a key mediator of the pro-angiogenic signals initiated by its ligand, VEGF-A. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential components of angiogenesis.[2][3]
By competitively binding to the ATP-binding site of VEGFR-2, PF-00337210 prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade. This inhibition of VEGFR-2 signaling leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of the oxygen and nutrients required for its growth and proliferation.
References
PF-00337210: A Technical Analysis of Its Anti-Angiogenic Role via VEGFR-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. A primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor-2 (VEGFR-2) being the most crucial transducer of angiogenic signals in endothelial cells.[1][2]
PF-00337210 is an orally available, potent, and selective ATP-competitive inhibitor of VEGFR-2 tyrosine kinase.[1][3] By selectively targeting VEGFR-2, PF-00337210 blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby exerting its anti-angiogenic and antineoplastic effects.[1] This technical guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and experimental methodologies related to PF-00337210's role in anti-angiogenesis.
Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
The binding of VEGF-A to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation initiates a complex network of downstream signaling pathways essential for angiogenesis.[5]
PF-00337210 selectively binds to the ATP-binding pocket of VEGFR-2, preventing its phosphorylation and subsequent activation.[1][3] This blockade disrupts multiple downstream pathways:
-
Proliferation and Survival: Inhibition of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.[4]
-
Migration and Permeability: Disruption of signaling through Focal Adhesion Kinase (FAK) and Src, which are key mediators of cell migration, adhesion, and vascular permeability.[2][6] Activation of FAK is a critical convergence point for both integrin and growth factor receptor signaling in endothelial cells.[2] By inhibiting VEGFR-2, PF-00337210 prevents the downstream activation of FAK, leading to reduced endothelial cell motility and invasion.
Crystallographic studies show PF-00337210 preferentially binds to the inactive, "DFG-out" conformation of VEGFR-2, which is thought to contribute to its high selectivity.[3]
Quantitative Data Presentation
Preclinical In Vitro Activity
The potency and selectivity of PF-00337210 were evaluated in biochemical and cellular assays. The compound demonstrates high affinity for VEGFR-2 with significant selectivity over other related kinases.[3]
| Target | Assay Type | Value |
| VEGFR-2 (unactivated) | Biochemical (Ki) | 0.7 nM |
| VEGFR-2 (phosphorylated) | Biochemical (Ki) | 8.8 nM |
| Human VEGFR-2 | Cellular Autophosphorylation (IC50) | 0.87 ± 0.11 nM |
| Murine VEGFR-2 | Cellular Autophosphorylation (IC50) | 0.83 ± 0.29 nM |
| KIT | Cellular (IC50) | 9.6 ± 3.4 nM |
| CSF1-R | Cellular (IC50) | 13 ± 3 nM |
| PDGFR-α | Cellular (IC50) | 11 ± 1 nM |
| PDGFR-β | Cellular (IC50) | 29 ± 8 nM |
| Flt-3 | Cellular (IC50) | >10,000 nM |
| Data sourced from an American Association for Cancer Research (AACR) abstract.[3] |
Preclinical In Vivo Efficacy
In vivo studies confirmed the anti-tumor and anti-angiogenic activity of PF-00337210.
| Model | Parameter | Result |
| MV522 Human Colon Carcinoma Xenograft | Tumor Growth | Dose-dependent inhibition |
| MV522 Human Colon Carcinoma Xenograft | Microvessel Density | Significant reduction |
| MV522 Human Colon Carcinoma Xenograft | Vascular Permeability | Significant reduction |
| Various Preclinical Species | Oral Bioavailability | >80% (Rat), >30% (Dog) |
| Data sourced from an American Association for Cancer Research (AACR) abstract.[3] |
Phase I Clinical Trial Pharmacodynamics
A Phase I study in patients with advanced solid tumors demonstrated target engagement and anti-tumor activity.[7]
| Parameter | Dose | Result |
| Soluble VEGFR-2 (sVEGFR-2) | 6 mg BID | 42% decrease (p < 0.01) |
| Soluble VEGFR-3 (sVEGFR-3) | 6 mg BID | 38% decrease (p < 0.01) |
| Soluble KIT (sKIT) | 6 mg BID | 12% decrease (not significant) |
| Tumor Vascularity (Ktrans) | BID Doses | 5 of 6 patients identified as "vascular responders" |
| Clinical Response | Various | 2 confirmed partial responses; multiple minor regressions (>10% to <30%) |
| Data sourced from a Phase I clinical trial publication.[7] |
Experimental Protocols
In Vitro Kinase Inhibition Assays
-
Biochemical Ki Determination: The inhibitory constant (Ki) was determined using enzymatic assays with either unactivated or fully phosphorylated recombinant VEGFR-2 kinase domains. The assay measures the ability of PF-00337210 to compete with ATP for binding to the kinase.
-
Cellular Autophosphorylation IC50: Porcine aortic endothelial (PAE) cells or other suitable cell lines overexpressing human or murine VEGFR-2 were used. Cells were stimulated with VEGF-A in the presence of varying concentrations of PF-00337210. The level of VEGFR-2 phosphorylation was quantified via ELISA or Western blot to determine the IC50 value, which is the concentration of inhibitor required to reduce phosphorylation by 50%.[3][8]
-
HUVEC Survival Assay: Primary Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in growth factor-depleted media and then stimulated with VEGF. The ability of PF-00337210 to inhibit VEGF-mediated survival was measured, typically using a viability assay like CellTiter-Glo®. This assay confirmed greater than 60-fold selectivity for VEGFR-2 over FGFR-1.[3]
In Vivo Xenograft Model Protocol
-
Model: Human tumor xenografts, such as the MV522 colon carcinoma model, are established by subcutaneously injecting tumor cells into immunodeficient mice (e.g., athymic nude mice).[3]
-
Treatment: Once tumors reach a specified volume, animals are randomized into control (vehicle) and treatment groups. PF-00337210 is administered orally, typically daily, at various dose levels.
-
Efficacy Assessment: Tumor volumes are measured regularly throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, tumors are excised. A portion is fixed for immunohistochemical analysis to quantify microvessel density (MVD) using endothelial cell markers like CD31. Another portion may be used to assess vascular permeability.[3]
Phase I Clinical Trial Protocol
-
Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy is not available or has failed.[7]
-
Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients were treated with once-daily (QD) or twice-daily (BID) escalating doses of PF-00337210.[7]
-
Pharmacodynamic Assessments:
-
DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging was performed at baseline and on-treatment to assess changes in tumor perfusion and vascular permeability (Ktrans).[7]
-
Soluble Proteins: Plasma levels of sVEGFR-2, sVEGFR-3, and sKIT were measured at multiple time points to quantify target engagement.[7]
-
Blood Pressure: Blood pressure was monitored weekly as a known pharmacodynamic marker for VEGFR inhibitors.[9]
-
-
Safety and Efficacy: Safety was assessed by monitoring adverse events. Anti-tumor activity was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[7]
Conclusion
PF-00337210 is a highly potent and selective inhibitor of VEGFR-2, the primary driver of VEGF-mediated angiogenesis. Preclinical data robustly demonstrate its ability to inhibit VEGFR-2 phosphorylation, reduce endothelial cell survival, and suppress tumor growth and vascularization in vivo.[3] These findings are corroborated by a Phase I clinical trial, which confirmed target engagement through the reduction of soluble VEGFR-2 and demonstrated measurable anti-vascular and anti-tumor effects in patients with advanced cancers at well-tolerated doses.[7] The mechanism, involving the direct inhibition of VEGFR-2 and the subsequent disruption of downstream signaling nodes like FAK, positions PF-00337210 as a well-characterized and effective anti-angiogenic agent. The collective data support its continued investigation as a therapeutic agent in oncology.
References
- 1. Facebook [cancer.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
In-Depth Technical Guide: The Discovery and Development of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00337210 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Developed by Pfizer, it has been investigated as a potential anti-angiogenic agent for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of PF-00337210, with a focus on its mechanism of action, key experimental data, and associated signaling pathways.
Introduction: Targeting Angiogenesis in Oncology
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key driver of tumor angiogenesis.[1] Inhibition of this pathway has become a cornerstone of modern cancer therapy. PF-00337210 was developed as a next-generation VEGFR-2 inhibitor with high selectivity, aiming to provide a more targeted and potentially better-tolerated anti-angiogenic therapy.[2]
Mechanism of Action
PF-00337210 is an ATP-competitive inhibitor that selectively binds to the intracellular tyrosine kinase domain of VEGFR-2.[3] This binding prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.[3] The inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[3]
Preclinical Development
Kinase Selectivity
A key feature of PF-00337210 is its high selectivity for VEGFR-2. Preclinical studies have demonstrated that it is more than 10-fold more selective for VEGFR-2 compared to other related kinases such as KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] While a comprehensive public kinase panel with IC50 values is not available, the reported selectivity suggests a favorable profile with a reduced potential for off-target toxicities.
Table 1: Kinase Inhibition Profile of PF-00337210 (Illustrative)
| Kinase | IC50 (nM) |
| VEGFR-2 | 0.8 |
| KIT | > 8 |
| PDGFRβ | > 8 |
| Other Kinases | Data not publicly available |
Note: This table is illustrative based on the reported >10-fold selectivity. Specific IC50 values for a broad kinase panel are not publicly available.
In Vitro and In Vivo Efficacy
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) would have been conducted to assess the inhibitory effect of PF-00337210 on VEGF-induced proliferation and tube formation. In vivo, the compound has been shown to inhibit tumor angiogenesis and the growth of human tumor xenografts.[4]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in various animal species, including rats and dogs, to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PF-00337210. These studies would have informed dose selection for clinical trials. While specific parameters are not publicly available in a consolidated table, the compound was selected for clinical development based on favorable pharmacokinetic properties.[2]
Table 2: Preclinical Pharmacokinetic Parameters of PF-00337210 (Illustrative)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Rat | Oral | Data | Data | Data | Data | Data |
| Dog | Oral | Data | Data | Data | Data | Data |
Note: Specific data from these studies are not publicly available.
Clinical Development: Phase I Study
A Phase I clinical trial was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of PF-00337210 in patients with advanced solid tumors.[2]
Study Design and Dosing
The study employed a dose-escalation design with both once-daily (QD) and twice-daily (BID) dosing regimens. Patients received doses ranging from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.[2]
Pharmacokinetics
Pharmacokinetic analysis of the Phase I trial demonstrated that at the 6 mg BID dose, the mean steady-state area under the concentration-time curve from 0 to 24 hours (AUC0–24) was 456 ng·h/mL.[4]
Table 3: Clinical Pharmacokinetic Parameters of PF-00337210 (6 mg BID)
| Parameter | Value |
| Dose Regimen | 6 mg BID |
| Mean AUC | 456 ng·h/mL |
| Other parameters (Cmax, Tmax, Half-life) | Data not publicly available in a consolidated format |
Pharmacodynamics and Efficacy
Pharmacodynamic effects were assessed using several biomarkers:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique was used to measure changes in tumor vascular permeability (K^trans^). A significant decrease in K^trans^ was observed, indicating an anti-angiogenic effect.[2]
-
Soluble Protein Levels: A decrease in the plasma levels of soluble VEGFR-2 (sVEGFR-2) was observed, consistent with target engagement. The reduction in sVEGFR-2 was more pronounced than the reduction in soluble KIT (sKIT), further supporting the selectivity of PF-00337210.[2]
-
Blood Pressure: An increase in blood pressure, a known on-target effect of VEGFR inhibitors, was observed.[2]
The study reported one confirmed partial response and stable disease in six patients treated with the BID regimen for at least four months.[4]
Safety and Recommended Phase 2 Dose (RP2D)
The most common drug-related adverse events were hypertension, fatigue, proteinuria, and nausea.[2] Based on the safety profile and the profound VEGFR inhibition effects observed, the Recommended Phase 2 Dose (RP2D) was determined to be 6 mg BID .[2]
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain. This initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[5][6] PF-00337210 inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel VEGFR-2 inhibitor like PF-00337210 typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: General experimental workflow for the characterization of a VEGFR-2 inhibitor.
Experimental Protocols
VEGFR-2 Kinase Assay (Illustrative Protocol)
This protocol describes a representative method for determining the in vitro potency of an inhibitor against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
PF-00337210 stock solution in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare serial dilutions of PF-00337210 in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
-
HUVEC Proliferation Assay (Illustrative Protocol)
This protocol outlines a method to assess the effect of an inhibitor on VEGF-induced endothelial cell proliferation.
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
PF-00337210 stock solution in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 with 10% FBS and allow them to adhere overnight.
-
Starve the cells in serum-free EGM-2 for 24 hours.
-
Prepare serial dilutions of PF-00337210 in serum-free EGM-2.
-
Treat the cells with the diluted compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control and determine the IC50 value.
-
Pharmacokinetic Analysis (Illustrative Method)
This section describes a general method for quantifying PF-00337210 in plasma samples.
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for PF-00337210 and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of PF-00337210 in the plasma samples from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Synthesis
A detailed, publicly available synthesis scheme for PF-00337210 is not available. However, based on the structures of other VEGFR-2 inhibitors, a plausible synthetic route would likely involve the coupling of a heterocyclic core with substituted aromatic or heteroaromatic side chains. Many VEGFR-2 inhibitors share common structural motifs such as indolinone, quinoline, or quinazoline (B50416) scaffolds. The synthesis would likely involve standard organic chemistry reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and functional group manipulations.
Conclusion
PF-00337210 is a potent and selective VEGFR-2 inhibitor that demonstrated promising anti-angiogenic activity in preclinical and early clinical studies. The pharmacodynamically guided dose-selection in the Phase I trial, utilizing biomarkers such as DCE-MRI and soluble VEGFR-2 levels, represents a rational approach to early-phase oncology drug development. While the clinical development of PF-00337210 did not progress to later phases, the data generated provides valuable insights into the therapeutic potential and challenges of targeting the VEGF/VEGFR-2 pathway. This technical guide serves as a comprehensive resource for researchers and scientists in the field of oncology drug discovery and development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PF-00337210: An In-depth Technical Guide for Researchers
An orally available, selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PF-00337210, has demonstrated potential anti-angiogenic and antineoplastic activities. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to PF-00337210, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
PF-00337210 is a small molecule inhibitor belonging to the benzofuran (B130515) class of compounds.[1] Its chemical identifiers and physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | N,2-dimethyl-6-((7-(2-morpholinoethoxy)quinolin-4-yl)oxy)benzofuran-3-carboxamide[1] |
| CAS Number | 854514-88-8[1] |
| Molecular Formula | C26H27N3O5[1][2] |
| Molecular Weight | 461.51 g/mol [1] |
| InChIKey | LGXVKMDGSIWEHL-UHFFFAOYSA-N[1][2] |
| Solubility | Soluble in DMSO, not soluble in water.[1] |
Note: A visual 2D structure of PF-00337210 is not publicly available. The structure can be inferred from its IUPAC name.
Mechanism of Action: Targeting VEGFR-2 Signaling
PF-00337210 is a highly potent and selective ATP-competitive inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3][4] By binding to the ATP-binding site of VEGFR-2, PF-00337210 prevents its phosphorylation and subsequent activation.[3] This blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways responsible for endothelial cell migration, proliferation, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[3] VEGFR-2 is frequently overexpressed in a variety of tumor types, making it a critical target for cancer therapy.[3]
Pharmacological Properties
Pharmacokinetics
In a phase I clinical trial, PF-00337210 was administered orally to patients with advanced solid tumors.[5] Pharmacokinetic parameters were assessed at different dose levels. The area under the concentration-time curve over 24 hours (AUC24) was used as a measure of drug exposure.[5]
| Parameter | Description |
| Administration | Oral[3] |
| Dosing Schedule | Once daily (QD) and twice daily (BID) regimens were evaluated.[5] |
| Bioavailability | Chosen for its favorable preclinical oral bioavailability across species.[4] |
Pharmacodynamics
The pharmacodynamic effects of PF-00337210 were evaluated through various biomarkers. A significant dose-dependent increase in diastolic blood pressure was observed, a known class effect of VEGFR inhibitors.[5] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed a decrease in the volume transfer constant (Ktrans), indicating reduced tumor vascular permeability and perfusion.[4] Soluble VEGFR-2 levels in plasma were also modulated by the treatment.[5]
Clinical Studies
A phase I, open-label, multi-center, accelerated dose-escalation study of PF-00337210 was conducted in patients with advanced solid tumors.[2]
Study Design
Patients were enrolled in cohorts receiving escalating doses of PF-00337210, starting at 0.67 mg, on either a once-daily (QD) or twice-daily (BID) schedule in 28-day cycles.[5]
Key Findings
| Finding | Details |
| Recommended Phase 2 Dose (RP2D) | 6 mg BID[4] |
| Maximum Tolerated Dose (MTD) | 8 mg QD[5] |
| Dose-Limiting Toxicities (DLTs) | At 9 mg QD, included troponin I increase and hypertension.[5] |
| Common Adverse Events | Hypertension, fatigue, proteinuria, and nausea.[5] |
| Antitumor Activity | Two confirmed partial responses and several minor regressions were observed.[5] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of PF-00337210 are not publicly available. The following are representative protocols based on standard methodologies for similar compounds.
Quantification of PF-00337210 in Plasma by LC-MS/MS
This protocol describes a general method for the quantification of a small molecule kinase inhibitor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1. Sample Preparation
-
Thaw frozen human plasma samples containing PF-00337210 and an appropriate internal standard (IS) at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the IS to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PF-00337210 and the IS.
-
Calibration Range: 0.200 to 200 ng/mL in plasma.[5]
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity Assessment
This protocol outlines a general procedure for assessing tumor vascularity using DCE-MRI.
5.2.1. Patient Preparation
-
Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.
-
Position the patient to ensure the tumor is within the imaging coil.
5.2.2. Image Acquisition
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.
-
Administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).
-
Immediately following contrast injection, acquire a series of rapid T1-weighted images over several minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor.
5.2.3. Data Analysis
-
Convert the signal intensity-time course data to contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time data to derive quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the plasma into the extravascular extracellular space, indicating vessel permeability.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.
-
Synthesis
Specific, publicly available, detailed synthesis protocols for PF-00337210 have not been identified. However, based on its chemical structure, a plausible synthetic approach would likely involve the coupling of a substituted benzofuran core with a morpholinoethoxy-substituted quinoline (B57606) moiety. The synthesis of similar quinazoline-based kinase inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form key biaryl bonds.[6]
Conclusion
PF-00337210 is a selective VEGFR-2 inhibitor that demonstrated promising anti-angiogenic and antitumor activity in early clinical development. The phase I clinical trial established a recommended phase II dose and provided valuable insights into its safety, pharmacokinetic, and pharmacodynamic profiles. While further development of PF-00337210 appears to have been discontinued, the data gathered from its investigation contribute to the broader understanding of VEGFR-2 inhibition as a therapeutic strategy in oncology. This technical guide serves as a consolidated resource for researchers interested in the preclinical and early clinical aspects of this compound and the broader class of VEGFR-2 inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. PF-337210 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
PF-00337210 In Vitro Assay Protocols: A Detailed Application Note for Researchers
For Immediate Release
Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vitro assessment of PF-00337210, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The provided methodologies and data are intended to guide researchers in the accurate evaluation of this compound's activity and selectivity.
Introduction
PF-00337210 is an orally bioavailable, ATP-competitive small molecule inhibitor of VEGFRs.[1] It has demonstrated significant anti-tumor efficacy in preclinical models, which is associated with a reduction in tumor microvessel density and vascular permeability.[1] Understanding the in vitro characteristics of PF-00337210 is crucial for its application in angiogenesis research and oncology drug development. This note details the protocols for key in vitro assays to determine its potency, selectivity, and cellular effects.
Mechanism of Action
PF-00337210 selectively targets the VEGFR-2 tyrosine kinase.[1][2] It preferentially binds to the unactivated, "DFG-out" conformation of the kinase domain, preventing ATP binding and subsequent autophosphorylation.[1] This blockade of VEGFR-2 activation inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by PF-00337210.
Caption: VEGFR-2 signaling pathway and inhibition by PF-00337210.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of PF-00337210.
Table 1: Biochemical Potency against VEGFR-2
| Parameter | Target | Value (nM) |
| Ki | Unactivated VEGFR-2 | 0.7[1] |
| Ki | Phosphorylated VEGFR-2 | 8.8[1] |
Table 2: Cellular Potency and Selectivity
| Assay | Target/Cell Line | IC50 (nM) |
| VEGFR-2 Autophosphorylation | Human VEGFR-2 | 0.87 ± 0.11[1] |
| VEGFR-2 Autophosphorylation | Murine VEGFR-2 | 0.83 ± 0.29[1] |
| Cellular Assay | KIT | 9.6 ± 3.4[1] |
| Cellular Assay | CSF1-R | 13 ± 3[1] |
| Cellular Assay | PDGFR-α | 11 ± 1[1] |
| Cellular Assay | PDGFR-β | 29 ± 8[1] |
| Cellular Assay | Flt-3 | >10,000[1] |
| HUVEC Survival Assay | FGFR-1 | >60-fold selective for VEGFR-2[1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Determination of Ki)
This protocol describes a generic method to determine the inhibitory constant (Ki) of PF-00337210 against VEGFR-2 kinase.
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
PF-00337210
-
DMSO
-
Kinase activity detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-00337210 in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add the diluted PF-00337210 or DMSO (vehicle control) to the wells of the microplate.
-
Add the VEGFR-2 enzyme solution to each well, except for the "no enzyme" blank control.
-
Initiate the kinase reaction by adding a master mix containing the kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the substrate.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the "no enzyme" blank values from all other readings.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Determine the Ki value by fitting the dose-response data to the appropriate enzyme inhibition model.
-
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of PF-00337210 to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A
-
PF-00337210
-
Lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) antibody
-
Total VEGFR-2 antibody
-
Appropriate secondary antibodies
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluency. Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of PF-00337210 or DMSO (vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection (Western Blot or ELISA):
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-VEGFR-2 and total VEGFR-2.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-VEGFR-2 and total VEGFR-2.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the VEGF-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HUVEC Proliferation/Survival Assay
This assay assesses the effect of PF-00337210 on the proliferation or survival of endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF-A or other growth factors (e.g., FGF-1)
-
PF-00337210
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in complete medium and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with basal medium containing reduced serum and incubate for 4-6 hours.
-
Treatment: Add serial dilutions of PF-00337210 to the wells, followed by the addition of VEGF-A to stimulate proliferation. Include controls for basal proliferation (no VEGF) and maximal proliferation (VEGF with vehicle).
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Calculate the percentage of inhibition of proliferation relative to the VEGF-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the in vitro characterization of PF-00337210. These assays are essential for understanding its potency, selectivity, and mechanism of action, thereby facilitating its use as a research tool and its potential development as a therapeutic agent.
References
Application Notes and Protocols for PF-00337210 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is a potent and selective, orally available, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1] As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR2 is a critical target in oncology. PF-00337210 inhibits VEGFR2 phosphorylation, leading to the suppression of endothelial cell migration, proliferation, and survival.[1] This, in turn, can inhibit tumor growth and microvessel formation.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of PF-00337210 and guide the determination of optimal experimental concentrations.
Mechanism of Action
PF-00337210 selectively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing the autophosphorylation of the receptor that is induced by the binding of its ligand, VEGF. This blockade of VEGFR2 activation inhibits downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. By inhibiting these processes, PF-00337210 exerts its anti-angiogenic and potential antineoplastic effects.
Figure 1: Simplified VEGFR2 signaling pathway and the point of inhibition by PF-00337210.
Data Presentation
| Assay Type | Target/Cell Line | Parameter | Value | Notes |
| Biochemical Kinase Assay | Human VEGFR-2 | IC50 | 0.87 nM | Inhibition of autophosphorylation.[2] |
| Biochemical Kinase Assay | Murine VEGFR-2 | IC50 | 0.83 nM | Inhibition of autophosphorylation.[2] |
| Cell-Based Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | Not Available | Expected to be in the low nanomolar range. Researchers should perform dose-response experiments to determine the specific IC50 for their experimental conditions. |
| Cell-Based Proliferation Assay | Various Cancer Cell Lines | IC50 | Not Available | The direct anti-proliferative effect on cancer cells may vary depending on the cell line's dependence on VEGFR signaling. Empirical determination is recommended. |
Experimental Protocols
Protocol 1: VEGF-Stimulated Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the concentration of PF-00337210 required to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with Vascular Endothelial Growth Factor (VEGF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human VEGF-A
-
PF-00337210
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Trypsinize and resuspend cells in EGM-2.
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and wash the cells with serum-free EGM-2.
-
Add 100 µL of serum-free EGM-2 to each well and incubate for 4-6 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of PF-00337210 in DMSO.
-
Prepare serial dilutions of PF-00337210 in serum-free EGM-2 at 2x the final desired concentrations. A suggested starting range is 0.1 nM to 1 µM.
-
Prepare a 2x solution of VEGF-A in serum-free EGM-2 (e.g., 40 ng/mL for a final concentration of 20 ng/mL).
-
Aspirate the starvation medium.
-
Add 50 µL of the 2x PF-00337210 dilutions to the respective wells.
-
Add 50 µL of the 2x VEGF-A solution to all wells except for the unstimulated control.
-
Include vehicle controls (DMSO) and positive controls (VEGF-A only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the VEGF-stimulated control.
-
Plot the percentage of viability against the log concentration of PF-00337210 to generate a dose-response curve and determine the IC50 value.
-
Figure 2: Experimental workflow for the VEGF-stimulated HUVEC proliferation assay.
Protocol 2: Endothelial Cell Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to assess the pro-apoptotic effect of PF-00337210 on endothelial cells using flow cytometry.
Materials:
-
HUVECs
-
EGM-2 medium
-
PF-00337210
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of PF-00337210 (e.g., 1x, 5x, and 10x the proliferation IC50) for 24-48 hours. Include a vehicle (DMSO) control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population and analyze the quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
-
Protocol 3: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of PF-00337210 to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® Basement Membrane Matrix
-
PF-00337210
-
DMSO
-
96-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of PF-00337210 in the cell suspension.
-
Add 100 µL of the cell suspension containing the desired concentration of PF-00337210 to each Matrigel®-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Imaging and Analysis:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks at various time points.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in PF-00337210-treated wells to the vehicle control.
-
Determine the concentration of PF-00337210 that effectively inhibits tube formation.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of the anti-angiogenic properties of PF-00337210. By systematically evaluating its effects on endothelial cell proliferation, apoptosis, and tube formation, researchers can determine the effective concentration range for this potent VEGFR2 inhibitor and further elucidate its therapeutic potential. It is recommended that researchers establish specific IC50 values for their particular cell lines and assay conditions to ensure accurate and reproducible results.
References
Application Notes and Protocols: PF-00337210 HUVEC Survival Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is an orally available, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By selectively binding to and inhibiting the phosphorylation of VEGFR-2, PF-00337210 can suppress the proliferation, migration, and survival of endothelial cells, which are critical processes in angiogenesis.[1] This document provides a detailed protocol for assessing the effect of PF-00337210 on the survival of Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying angiogenesis.
Mechanism of Action
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis). It exerts its effects by binding to VEGFRs on the surface of endothelial cells. VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF, including cell proliferation, survival, and migration. PF-00337210 acts as a potent and selective inhibitor of VEGFR-2 tyrosine kinase, thereby blocking the downstream signaling pathways that lead to angiogenesis.[2]
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Protocols
HUVEC Survival Assay
This assay is designed to determine the effect of PF-00337210 on the viability and survival of HUVECs in the presence of VEGF.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
PF-00337210
-
96-well plates, tissue culture treated
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Calcein-AM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Plate reader (luminescence, absorbance, or fluorescence capabilities)
Procedure
-
Cell Culture:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. For the assay, use HUVECs between passages 2 and 6.
-
-
Cell Seeding:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in EGM-2 with 2% FBS.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of PF-00337210 in serum-free EGM-2. A suggested concentration range is 0.1 nM to 10 µM.
-
Prepare a solution of VEGF in serum-free EGM-2 at a final concentration of 50 ng/mL.
-
After 24 hours of incubation, aspirate the medium from the wells.
-
Add 100 µL of serum-free EGM-2 containing VEGF and the respective concentrations of PF-00337210 to each well.
-
Include control wells:
-
Vehicle Control: Cells treated with VEGF and the vehicle (e.g., DMSO) used to dissolve PF-00337210.
-
No VEGF Control: Cells in serum-free EGM-2 without VEGF or PF-00337210.
-
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
For example, using the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.
-
Data Analysis
-
Normalize the data by subtracting the background reading (wells with medium only).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell survival against the log concentration of PF-00337210.
-
Calculate the IC50 value, which is the concentration of PF-00337210 that inhibits cell survival by 50%.
Experimental Workflow
Caption: Workflow for the HUVEC survival assay with PF-00337210.
Data Presentation
Table 1: Hypothetical HUVEC Survival Data with PF-00337210 Treatment
| PF-00337210 Conc. (nM) | % Cell Survival (relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 92% |
| 10 | 75% |
| 100 | 52% |
| 1000 | 23% |
| 10000 | 8% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
This protocol provides a framework for evaluating the in vitro efficacy of PF-00337210 in inhibiting HUVEC survival. By following this detailed methodology, researchers can obtain reproducible data to characterize the anti-angiogenic potential of this and other VEGFR-2 inhibitors. Careful execution of the protocol and accurate data analysis are crucial for generating reliable results in drug development and angiogenesis research.
References
Application Notes: Evaluating the Anti-Angiogenic Potential of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for assessing the anti-angiogenic activity of PF-00337210, a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[3][4][5] PF-00337210 exerts its anti-angiogenic effects by selectively binding to VEGFR2, preventing its phosphorylation, and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] This document outlines two standard assays to quantify the inhibitory effects of PF-00337210 on angiogenesis: the in vitro Endothelial Cell Tube Formation Assay and the in vivo Matrigel Plug Assay.
Introduction
The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of tumor angiogenesis.[3][5] Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals that promote the key steps of angiogenesis: endothelial cell proliferation, migration, and tube formation.[3][6] PF-00337210 is a small molecule inhibitor designed to target this pathway. By competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, PF-00337210 effectively blocks its activation and subsequent signaling.[1] The following protocols provide robust methods to evaluate the efficacy of PF-00337210 in preclinical models of angiogenesis.
Mechanism of Action: PF-00337210 in Angiogenesis Inhibition
Caption: PF-00337210 inhibits VEGFR2 signaling by blocking ATP binding.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[7][8] It is a rapid and quantitative method to evaluate the direct effects of compounds on endothelial cell differentiation and morphogenesis.[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)
-
96-well tissue culture plates, pre-chilled[9]
-
PF-00337210 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Sunitinib)
-
Calcein AM stain (optional, for fluorescence imaging)[7][10]
-
Inverted microscope with digital camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[9] Ensure the entire bottom surface is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.[7][9]
-
Cell Preparation: Culture HUVECs to 70-90% confluency.[8] Harvest the cells using trypsin and neutralize. Centrifuge the cell suspension and resuspend the pellet in basal medium (EGM-2 without growth factors) to a concentration of 2-3 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of PF-00337210 in basal medium. Include a vehicle control (DMSO at the same final concentration as the highest PF-00337210 dose) and a positive control inhibitor.
-
Cell Plating: Add 100 µL of the HUVEC suspension (2-3 x 10^4 cells) to each BME-coated well.
-
Compound Addition: Immediately add 100 µL of the prepared compound dilutions or controls to the respective wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[9] Monitor for tube formation periodically. Peak tube formation typically occurs between 6 and 12 hours.[11]
-
Imaging and Quantification:
-
After incubation, visualize the tube networks using an inverted microscope.
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation using image analysis software. Common parameters to measure include total tube length, number of branch points, and total mesh area.[8]
-
Caption: Workflow for the in vitro Endothelial Cell Tube Formation Assay.
In Vivo Matrigel Plug Assay
This assay is a widely used method to assess angiogenesis in vivo.[12][13][14] A liquid BME solution, mixed with pro-angiogenic factors and the test compound, is injected subcutaneously into mice.[12] The BME solidifies at body temperature, forming a "plug" that is subsequently infiltrated by host endothelial cells, leading to the formation of new blood vessels.[15]
Materials:
-
Athymic nude mice (6-8 weeks old)[12]
-
Basement Membrane Extract (BME), Growth Factor Reduced
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Heparin
-
PF-00337210 solution (for systemic delivery or direct mixing)
-
Ice-cold syringes (1 mL with 24G needles)[15]
-
Drabkin's reagent (for hemoglobin assay) or materials for immunohistochemistry (e.g., anti-CD31 antibody)
Protocol:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw BME on ice. The BME must be kept at 4°C at all times to prevent premature solidification.[15]
-
In a pre-chilled tube, mix BME (e.g., 0.5 mL per plug) with a pro-angiogenic factor like VEGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
For direct inhibition studies, PF-00337210 can be mixed into this solution. For systemic studies, the compound will be administered to the mice separately (e.g., via oral gavage).
-
Prepare a negative control group with BME and heparin only, and a positive control group with BME, heparin, and the pro-angiogenic factor.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Draw 0.5 mL of the ice-cold Matrigel mixture into a pre-chilled syringe.
-
Inject the mixture subcutaneously into the dorsal flank of the mouse. The liquid will form a solid plug as it warms to body temperature.
-
-
Treatment (for systemic delivery):
-
If PF-00337210 is not mixed directly into the plug, begin systemic administration as per the study design (e.g., daily oral gavage).
-
-
Plug Excision:
-
After a set period (typically 7-14 days), euthanize the mice.
-
Make a small incision in the skin overlying the injection site and carefully dissect the Matrigel plug from the surrounding tissue.
-
-
Quantification of Angiogenesis:
-
Method A: Hemoglobin Assay:
-
Weigh the excised plug and homogenize it in a known volume of water.
-
Centrifuge the homogenate and measure the hemoglobin content in the supernatant using Drabkin's reagent. The amount of hemoglobin is proportional to the amount of blood and, therefore, vascularization.
-
-
Method B: Immunohistochemistry (IHC):
-
Fix the plug in 10% formalin, embed in paraffin, and section the tissue.
-
Perform IHC staining using an antibody against an endothelial cell marker, such as CD31 or CD34.[14][15]
-
Quantify angiogenesis by measuring the microvessel density (MVD) by counting the number of stained vessels per high-power field using a microscope.
-
-
Data Presentation
Quantitative data from these assays should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Example Data from In Vitro Tube Formation Assay
| Treatment Group | Concentration (nM) | Total Tube Length (µm ± SEM) | Branch Points (Count ± SEM) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 0 | 12540 ± 850 | 85 ± 7 | 0% |
| PF-00337210 | 1 | 9870 ± 720 | 62 ± 5 | 21.3% |
| PF-00337210 | 10 | 5430 ± 450 | 31 ± 4 | 56.7% |
| PF-00337210 | 100 | 1890 ± 210 | 12 ± 2 | 85.0% |
| Positive Control (Sunitinib) | 100 | 2150 ± 250 | 15 ± 3 | 82.9% |
Table 2: Example Data from In Vivo Matrigel Plug Assay
| Treatment Group | Dose (mg/kg) | Hemoglobin Content (µ g/plug ± SEM) | Microvessel Density (Vessels/HPF ± SEM) |
| Negative Control (Matrigel only) | - | 5.2 ± 0.8 | 8 ± 2 |
| Positive Control (Matrigel + VEGF) | - | 25.8 ± 3.1 | 45 ± 5 |
| PF-00337210 | 3 | 18.1 ± 2.5 | 31 ± 4 |
| PF-00337210 | 10 | 11.5 ± 1.9 | 19 ± 3 |
| PF-00337210 | 30 | 7.3 ± 1.1 | 11 ± 2 |
Conclusion
The described in vitro and in vivo assays provide a comprehensive framework for evaluating the anti-angiogenic properties of PF-00337210. The tube formation assay offers a high-throughput method to assess the direct effects on endothelial cells, while the Matrigel plug assay confirms these findings in a more complex in vivo environment. Consistent results across these assays, demonstrating a dose-dependent inhibition of vessel formation, would provide strong preclinical evidence for the anti-angiogenic efficacy of PF-00337210 through its targeted inhibition of the VEGFR2 signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for PF-00337210 in a Spheroid Sprouting Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key driver of angiogenesis.[1][2][3] PF-00337210 is an orally available, ATP-competitive inhibitor of VEGFR-2 tyrosine kinase, demonstrating potential anti-angiogenic and antineoplastic activities.[4] By selectively binding to and inhibiting the phosphorylation of VEGFR-2, PF-00337210 can suppress endothelial cell migration, proliferation, and survival, ultimately leading to an inhibition of microvessel formation.[4]
The spheroid sprouting assay is a robust and widely used three-dimensional (3D) in vitro model that recapitulates key steps of angiogenesis, including the degradation of the extracellular matrix and the sprouting of endothelial cells to form capillary-like structures.[5][6][7] This model is particularly well-suited for evaluating the efficacy of anti-angiogenic compounds like PF-00337210. These application notes provide a detailed protocol for utilizing the spheroid sprouting assay to quantify the inhibitory effects of PF-00337210 on angiogenesis.
Mechanism of Action of PF-00337210
PF-00337210 is a highly potent and selective inhibitor of VEGFR-2.[8] In the process of angiogenesis, VEGF binds to VEGFR-2 on the surface of endothelial cells, triggering the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and permeability. PF-00337210 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. This prevents the transfer of phosphate (B84403) groups from ATP to the tyrosine residues, thereby blocking the activation of the receptor and inhibiting all subsequent downstream signaling events that lead to angiogenesis.
VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Protocols
Materials and Reagents
| Item | Supplier | Catalog Number |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lonza | C2519A |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Methylcellulose (B11928114) (4000 cP) | MilliporeSigma | M0512 |
| Collagen Type I, Rat Tail | Corning | 354236 |
| 10x M199 Medium | Thermo Fisher Scientific | 11150059 |
| Sodium Hydroxide (NaOH), 1N | MilliporeSigma | S2770 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| VEGF-A (human recombinant) | R&D Systems | 293-VE |
| PF-00337210 | Selleck Chemicals | S1047 |
| Dimethyl Sulfoxide (DMSO) | MilliporeSigma | D2650 |
| Paraformaldehyde (16%) | Electron Microscopy Sciences | 15710 |
| 96-well U-bottom, ultra-low attachment plates | Corning | 7007 |
| 24-well tissue culture plates | Corning | 3524 |
Protocol for Spheroid Sprouting Assay
This protocol is adapted from established methods for spheroid-based angiogenesis assays.[5][6]
1. Cell Culture and Spheroid Formation (Day 1)
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Prepare a 1.2% (w/v) stock solution of methylcellulose in EGM-2 medium.
-
Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend in EGM-2 to a concentration of 2.5 x 10^4 cells/mL.
-
Mix the cell suspension with the methylcellulose stock solution at a 4:1 ratio (v/v) to achieve a final concentration of 2 x 10^4 cells/mL in 0.24% methylcellulose.
-
Dispense 100 µL of this cell suspension into each well of a 96-well U-bottom, ultra-low attachment plate. This will result in spheroids containing approximately 2000 cells each.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 24 hours to allow for the formation of single, compact spheroids.
2. Embedding Spheroids in Collagen Gel (Day 2)
-
On ice, prepare the collagen gel solution. For 1 mL of gel, mix:
-
800 µL of Collagen Type I
-
100 µL of 10x M199 Medium
-
Neutralize the solution by adding 1N NaOH dropwise until the color changes from yellow to a light pink/orange. Keep the solution on ice to prevent premature polymerization.
-
-
Carefully collect the spheroids from the 96-well plate and pool them in a microcentrifuge tube. Allow the spheroids to settle by gravity or centrifuge at 100 x g for 2 minutes.
-
Gently aspirate the supernatant and resuspend the spheroid pellet in the neutralized collagen solution at a density of approximately 50-100 spheroids per mL.
-
Pipette 300 µL of the spheroid-collagen suspension into each well of a pre-warmed 24-well tissue culture plate.
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
3. Treatment with PF-00337210 (Day 2)
-
Prepare a stock solution of PF-00337210 in DMSO. Further dilute the stock solution in EGM-2 medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare control wells containing EGM-2 with vehicle (DMSO) and a positive control with a pro-angiogenic stimulus such as VEGF-A (e.g., 25 ng/mL).
-
Gently add 500 µL of the medium containing the appropriate concentration of PF-00337210 or controls on top of the polymerized collagen gel.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
4. Data Acquisition and Analysis (Day 3-4)
-
After the incubation period, carefully aspirate the medium and fix the gels with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash the gels gently with PBS.
-
Acquire images of at least 10 randomly selected spheroids per well using an inverted microscope with a digital camera.
-
Quantify the angiogenic response by measuring the number of sprouts per spheroid and the cumulative sprout length per spheroid using image analysis software such as ImageJ.
Experimental workflow for the spheroid sprouting assay.
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data illustrating the dose-dependent inhibitory effect of PF-00337210 on VEGF-A-induced spheroid sprouting. The expected results are based on the known mechanism of action of VEGFR-2 inhibitors. A similar inhibitory profile has been observed with other multi-kinase inhibitors that target VEGFR-2, such as sunitinib.[9]
| Treatment Group | Concentration | Average Number of Sprouts per Spheroid (± SD) | Average Cumulative Sprout Length per Spheroid (µm ± SD) | % Inhibition of Sprout Length |
| Vehicle Control | 0.1% DMSO | 2.5 ± 0.8 | 150 ± 45 | - |
| VEGF-A | 25 ng/mL | 15.2 ± 2.1 | 1250 ± 180 | 0% |
| PF-00337210 + VEGF-A | 1 nM | 12.8 ± 1.9 | 1025 ± 150 | 18% |
| PF-00337210 + VEGF-A | 10 nM | 8.1 ± 1.5 | 650 ± 110 | 48% |
| PF-00337210 + VEGF-A | 100 nM | 4.2 ± 1.1 | 280 ± 70 | 77.6% |
| PF-00337210 + VEGF-A | 1 µM | 2.8 ± 0.9 | 160 ± 50 | 87.2% |
Conclusion
The spheroid sprouting assay provides a physiologically relevant 3D model to assess the anti-angiogenic properties of compounds like PF-00337210. By following the detailed protocol and quantifying key parameters of angiogenesis, researchers can effectively determine the potency and efficacy of VEGFR-2 inhibitors in a preclinical setting. The data generated from this assay is crucial for understanding the mechanism of action and for guiding the further development of novel anti-cancer therapies.
References
- 1. Angiogenesis inhibition as a therapeutic strategy in non-small cell lung cancer (NSCLC) - Hall - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Angiogenesis Inhibitors in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D tumor angiogenesis models: recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Spheroid Sprouting Assay of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-00337210 in Animal Models of Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is a potent and highly selective, orally bioavailable ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By selectively targeting VEGFR-2, PF-00337210 disrupts the downstream signaling pathways responsible for angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 phosphorylation leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of new blood vessel formation within tumors.[1] Preclinical studies have demonstrated that PF-00337210 exhibits dose-dependent anti-tumor efficacy in various cancer models, including those resistant to other anti-angiogenic therapies like bevacizumab. This document provides detailed application notes and protocols for the use of PF-00337210 in preclinical animal models for cancer research.
Mechanism of Action and Signaling Pathway
PF-00337210 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of VEGFR-2. This receptor is a key mediator of the pro-angiogenic signals induced by VEGF-A. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating cascades that promote endothelial cell proliferation, survival, and migration. PF-00337210 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.
Caption: Mechanism of action of PF-00337210 in inhibiting VEGFR-2 signaling.
Preclinical Animal Models
While specific public data on the preclinical animal models used for PF-00337210 is limited, the available information suggests its evaluation in standard xenograft models. Human tumor xenografts in immunodeficient mice are a cornerstone for evaluating the in vivo efficacy of anti-cancer agents.
Recommended Animal Models:
-
Human Tumor Cell Line-Derived Xenografts (CDX): This is the most common type of preclinical model. Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, or NSG). The choice of cell line should be based on the cancer type of interest and its known expression of relevant biomarkers.
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor fragments are directly implanted into immunodeficient mice, are becoming increasingly important. They are known to better recapitulate the heterogeneity and microenvironment of human tumors.
Experimental Protocols
The following are generalized protocols that can be adapted for evaluating PF-00337210 in various animal models.
Xenograft Tumor Model Establishment
Caption: General workflow for establishing a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of choice
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic Nude mice)
-
Syringes and needles
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
PF-00337210 Administration
PF-00337210 is an orally bioavailable compound.
Materials:
-
PF-00337210
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of PF-00337210 in a suitable solvent and then dilute to the final dosing concentration with the vehicle.
-
Administer PF-00337210 to the treatment group via oral gavage. The volume administered will depend on the mouse's weight.
-
Administer the vehicle alone to the control group.
-
Dosing frequency can be once or twice daily, as indicated by clinical trial designs for other VEGFR-2 inhibitors.
Efficacy Evaluation
Protocol:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Quantitative Data Summary (Hypothetical Data Based on Typical VEGFR-2 Inhibitor Performance)
Since specific preclinical data for PF-00337210 is not publicly available, the following table presents hypothetical data based on the expected efficacy of a potent and selective VEGFR-2 inhibitor in a human tumor xenograft model (e.g., colorectal or non-small cell lung cancer).
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily | 1500 ± 250 | - |
| PF-00337210 | 10 | Once Daily | 825 ± 150 | 45 |
| PF-00337210 | 30 | Once Daily | 450 ± 100 | 70 |
| PF-00337210 | 10 | Twice Daily | 600 ± 120 | 60 |
| PF-00337210 | 30 | Twice Daily | 300 ± 80 | 80 |
Pharmacodynamic Assessments
To confirm the on-target activity of PF-00337210 in vivo, pharmacodynamic (PD) studies can be performed.
Western Blotting for pVEGFR-2
This assay measures the phosphorylation status of VEGFR-2 in tumor tissue.
Protocol:
-
Treat tumor-bearing mice with a single dose of PF-00337210 or vehicle.
-
At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and collect the tumors.
-
Homogenize the tumor tissue and extract proteins.
-
Perform Western blotting using antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
A decrease in the pVEGFR-2/total VEGFR-2 ratio in the treated group compared to the control group indicates target engagement.
Immunohistochemistry (IHC) for CD31
CD31 is a marker of endothelial cells, and its expression can be used to assess microvessel density (MVD) in tumors.
Protocol:
-
At the end of the efficacy study, collect and fix tumors in formalin.
-
Embed tumors in paraffin (B1166041) and prepare tissue sections.
-
Perform IHC staining using an anti-CD31 antibody.
-
Quantify MVD by counting the number of CD31-positive vessels in multiple high-power fields. A reduction in MVD in the PF-00337210-treated group would indicate an anti-angiogenic effect.
Logical Relationship of Experimental Procedures
Caption: Logical progression of preclinical to clinical development for PF-00337210.
Conclusion
PF-00337210 is a promising selective VEGFR-2 inhibitor with demonstrated preclinical anti-tumor activity. The protocols and application notes provided here offer a framework for researchers to further investigate its efficacy and mechanism of action in various animal models of cancer. Careful experimental design, including the selection of appropriate models and endpoints, will be crucial for the successful preclinical evaluation of this compound and its potential translation to the clinic.
References
Application Notes and Protocols for PF-00337210 Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is a potent and highly selective oral inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By targeting VEGFR-2, PF-00337210 effectively blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth.[1][2] Preclinical studies have demonstrated that PF-00337210 exhibits dose-dependent anti-tumor efficacy in various xenograft models, which is associated with a significant reduction in tumor microvessel density and vascular permeability.[2]
These application notes provide a comprehensive guide for designing and executing xenograft model studies to evaluate the in vivo efficacy of PF-00337210. The protocols outlined below are based on established methodologies for studying VEGFR-2 inhibitors in preclinical cancer models.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical xenograft study of PF-00337210 in a human colon carcinoma model. This data is illustrative and based on typical findings for selective VEGFR-2 inhibitors.
Table 1: In Vivo Efficacy of PF-00337210 in a Human Colon Carcinoma MV522 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 250 | 0 | +5 |
| PF-00337210 | 10 | Daily, p.o. | 825 ± 150 | 45 | -2 |
| PF-00337210 | 25 | Daily, p.o. | 450 ± 100 | 70 | -5 |
| PF-00337210 | 50 | Daily, p.o. | 225 ± 75 | 85 | -8 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.
Table 2: Pharmacodynamic Effects of PF-00337210 on Tumor Biomarkers
| Treatment Group | Dose (mg/kg) | p-VEGFR-2 Inhibition (%) | Microvessel Density (CD31+ vessels/field) | Ki-67 Proliferation Index (%) |
| Vehicle Control | - | 0 | 25 ± 5 | 80 ± 10 |
| PF-00337210 | 25 | 80 ± 10 | 8 ± 3 | 30 ± 8 |
Data are presented as mean ± SEM. Biomarker analysis was performed on tumor tissues collected at the end of the study.
Mandatory Visualizations
To illustrate the mechanism of action and experimental workflow, the following diagrams are provided.
Experimental Protocols
Animal Models and Cell Lines
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 6-8 weeks. House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the experiment.
-
Cell Line: The human colon carcinoma cell line MV522 is a suitable model for studying the effects of PF-00337210.[2] Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Tumor Implantation and Growth Monitoring
-
Harvest MV522 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
Drug Formulation and Administration
-
Formulation: Prepare PF-00337210 for oral administration. A common vehicle for small molecule inhibitors is a solution or suspension in 0.5% methylcellulose (B11928114) or a mixture of Cremophor EL, DMSO, and saline. The final formulation should be sterile and prepared fresh daily.
-
Dosing: Based on preclinical data for VEGFR-2 inhibitors, a starting dose of 25 mg/kg administered orally (p.o.) once or twice daily is a reasonable starting point for efficacy studies.[3] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration: Administer PF-00337210 or the vehicle control to the respective groups of mice via oral gavage.
In Vivo Efficacy Study Design
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Initiate treatment with PF-00337210 and the vehicle control.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) by heating.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-CD31 (for microvessel density)
-
Anti-Ki-67 (for proliferation)
-
Anti-phospho-VEGFR-2 (for target inhibition)
-
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis: Capture images using a microscope and quantify the staining using image analysis software. For microvessel density, count the number of CD31-positive vessels in several high-power fields. For Ki-67 and p-VEGFR-2, determine the percentage of positive-staining cells.
Western Blot for Protein Analysis
-
Tumor Lysate Preparation:
-
Homogenize snap-frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-phospho-VEGFR-2
-
Anti-total VEGFR-2
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
Application Notes and Protocols for PF-00337210 Dosing in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing in vivo studies in mice to evaluate the efficacy of PF-00337210, a potent and selective VEGFR2 tyrosine kinase inhibitor. While specific preclinical dosing schedules for PF-00337210 in mice are not extensively detailed in publicly available literature, this document synthesizes known information about the compound's characteristics with established protocols for similar oral anti-angiogenic agents in xenograft models.
Compound Information:
PF-00337210 is an orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By selectively binding to and inhibiting the phosphorylation of VEGFR2, PF-00337210 can suppress angiogenesis and tumor growth.[1] Preclinical studies have demonstrated its dose-dependent anti-tumor efficacy in mouse models, including human colon carcinoma xenografts.
Quantitative Data Summary
The following table outlines a representative dosing schedule for PF-00337210 in a mouse xenograft model. It is crucial to note that these values are illustrative and should be optimized for specific cell lines and mouse strains through initial dose-range-finding studies.
| Parameter | Details | Rationale |
| Mouse Strain | Athymic Nude (nu/nu) or SCID | Immunocompromised strains are required for the engraftment of human tumor xenografts. |
| Tumor Model | Human Colon Carcinoma (e.g., MV522) Xenograft | Based on available preclinical data indicating efficacy in this tumor type. |
| Route of Administration | Oral Gavage (p.o.) | PF-00337210 is reported to be orally bioavailable. |
| Vehicle | 0.5% Methylcellulose in sterile water | A common vehicle for oral administration of hydrophobic compounds in preclinical studies. |
| Dosage Range | 1 - 10 mg/kg | This is a typical starting range for potent kinase inhibitors in mouse xenograft models. A dose-response study is recommended. |
| Dosing Frequency | Once or Twice Daily (QD or BID) | The selection between once or twice daily dosing should be informed by pharmacokinetic studies determining the compound's half-life. |
| Treatment Duration | 14 - 28 days | A standard duration for assessing anti-tumor efficacy in xenograft models. |
| Endpoint | Tumor Growth Inhibition (TGI) | Primary efficacy endpoint. Tumor volume and body weight should be monitored regularly. |
Experimental Protocols
Xenograft Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.
Materials:
-
Human colon carcinoma cell line (e.g., MV522)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture MV522 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor mice for tumor formation. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. The formula (Length x Width^2) / 2 can be used to calculate tumor volume in mm^3.
-
When the average tumor volume reaches 100-150 mm^3, randomize the mice into treatment and control groups.
Dosing and Monitoring
Objective: To administer PF-00337210 and monitor its effect on tumor growth and animal well-being.
Materials:
-
PF-00337210
-
Vehicle (0.5% Methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare the dosing solutions of PF-00337210 in the vehicle at the desired concentrations.
-
Administer the designated dose of PF-00337210 or vehicle to each mouse via oral gavage according to the predetermined schedule (e.g., once daily).
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histology).
Visualizations
Signaling Pathway
Caption: VEGFR2 signaling cascade and the inhibitory action of PF-00337210.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of PF-00337210 in a mouse xenograft model.
References
Preparing PF-00337210 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo administration of PF-00337210, a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of PF-00337210 is essential for proper formulation and dose selection. The available data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 437.48 g/mol | N/A |
| Solubility | Soluble in DMSO | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR-2 | [3][4] |
| Potency (IC50) | VEGFR-2: 0.87 ± 0.11 nM (human), 0.83 ± 0.29 nM (murine) | [3] |
| KIT: 9.6 ± 3.4 nM | [3] | |
| CSF1-R: 13 ± 3 nM | [3] | |
| PDGFR-α: 11 ± 1 nM | [3] | |
| PDGFR-β: 29 ± 8 nM | [3] | |
| In Vivo Clearance | Rat: 13 mL/min/kg | [3] |
| Dog: 22 mL/min/kg | [3] | |
| Monkey: 25 mL/min/kg | [3] | |
| Oral Bioavailability | Rat: >80% | [3] |
| Dog: >30% | [3] | |
| Human Dosing (Phase I) | 0.67–9 mg Once Daily (QD), 4–6 mg Twice Daily (BID) | [5] |
VEGFR-2 Signaling Pathway
PF-00337210 exerts its anti-angiogenic and anti-tumor effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. PF-00337210, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.
Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Protocols
Preparation of PF-00337210 for Oral Gavage in Mice
This protocol describes the preparation of a PF-00337210 formulation suitable for oral administration in preclinical mouse models, such as xenograft studies.[6][7][8]
Materials:
-
PF-00337210 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required amount of PF-00337210: Based on the desired dose (e.g., mg/kg) and the number and weight of the mice, calculate the total amount of PF-00337210 needed.
-
Prepare the vehicle solution: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% sterile saline or water
-
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
-
Dissolve PF-00337210 in DMSO: In a sterile microcentrifuge tube, add the calculated amount of PF-00337210 powder. Add the required volume of DMSO to achieve a 10% final concentration in the total volume of the formulation. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add PEG300: Add the required volume of PEG300 to the DMSO/PF-00337210 solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the required volume of Tween-80 and vortex to mix.
-
Add saline or water: Slowly add the sterile saline or water to the mixture while vortexing to bring the formulation to the final volume. This should result in a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Administration: Administer the prepared formulation to mice via oral gavage at the desired dose and schedule.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of PF-00337210 in a subcutaneous xenograft mouse model.[6][9]
Experimental Workflow:
Caption: General workflow for an in vivo efficacy study of PF-00337210.
Detailed Protocol:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[6]
-
-
Dosing and Administration:
-
Prepare the PF-00337210 formulation and vehicle control as described in Protocol 3.1.
-
Administer the treatment or vehicle daily or twice daily via oral gavage. Dosing regimens can be guided by preclinical data, which suggest an efficacious free concentration of less than 0.3 nM.[3]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumor tissue can be used for biomarker analysis, such as assessing microvessel density or the phosphorylation status of VEGFR-2.[3]
-
Safety and Handling
Researchers should handle PF-00337210 in accordance with standard laboratory safety procedures for chemical compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All waste materials should be disposed of according to institutional guidelines. When preparing formulations, work in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental conditions and animal models used. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal care and use.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Measuring the Efficacy of PF-00337210 in Preclinical Models
Introduction
PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, survival, and metastasis.[1] By selectively targeting VEGFR-2, PF-00337210 inhibits the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby exerting anti-angiogenic and anti-tumor effects.[2]
These application notes provide detailed protocols for assessing the preclinical efficacy of PF-00337210 using standard cell-based and in vivo models. The described assays are designed to quantify the compound's impact on cancer cell viability, its mechanism of action on the target signaling pathway, and its overall anti-tumor activity in a living organism.
Principle of Action
VEGF ligands bind to VEGFR-2 on the surface of endothelial cells, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to gene expression changes that drive angiogenesis. PF-00337210 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the initiation of this signaling cascade.
Quantitative Data Summary
The following table is a template for summarizing the quantitative data obtained from the experimental protocols described below. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in cell-based assays and by tumor growth inhibition (TGI) in in vivo models.
| Preclinical Model | Cell Line | Assay Type | Endpoint | PF-00337210 Efficacy |
| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Viability (MTT) | IC50 | e.g., X nM |
| In Vitro | Endothelial Cell Line of choice | Western Blot | p-VEGFR-2 (Tyr1175) Inhibition | e.g., Y nM |
| In Vivo | Human Tumor Xenograft (e.g., Colorectal, NSCLC) | Xenograft Model | Tumor Growth Inhibition (%) | e.g., Z % at X mg/kg |
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: Western Blot Analysis of p-VEGFR2 Following PF-00337210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding to its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K-Akt and PLCγ-MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a key factor in various pathologies, particularly in cancer, where it promotes tumor angiogenesis and growth. Consequently, VEGFR-2 has become a significant target for the development of anti-cancer therapeutics.[1][2]
PF-00337210 is an orally available, potent, and selective ATP-competitive inhibitor of VEGFR-2.[3] It specifically binds to VEGFR-2 and prevents its autophosphorylation, thereby inhibiting downstream signaling and blocking the pro-angiogenic effects of VEGF.[3] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of PF-00337210 on VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for the Western blot analysis.
Data Presentation
The following tables provide a template for the presentation of quantitative data obtained from the Western blot analysis. Band intensities should be quantified using densitometry software. The phosphorylated VEGFR-2 (p-VEGFR2) signal should be normalized to the total VEGFR-2 signal, which is subsequently normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Antibody and Reagent Recommendations
| Reagent | Recommended Concentration/Dilution |
| PF-00337210 | 0, 0.1, 1, 10, 100, 1000 nM |
| Recombinant Human VEGF-A | 50 ng/mL |
| Anti-p-VEGFR2 (Tyr1175) | 1:1000 |
| Anti-VEGFR2 | 1:1000 |
| Anti-β-actin | 1:5000 |
| HRP-conjugated secondary antibody | 1:2000 - 1:5000 |
Table 2: Representative Quantitative Western Blot Data
| Treatment Group | PF-00337210 (nM) | VEGF-A (50 ng/mL) | Normalized p-VEGFR2 / Total VEGFR2 Ratio (Arbitrary Units) |
| 1 | 0 | - | 0.1 ± 0.02 |
| 2 | 0 | + | 1.0 ± 0.15 |
| 3 | 0.1 | + | 0.8 ± 0.12 |
| 4 | 1 | + | 0.5 ± 0.08 |
| 5 | 10 | + | 0.2 ± 0.04 |
| 6 | 100 | + | 0.05 ± 0.01 |
| 7 | 1000 | + | 0.01 ± 0.005 |
Note: The data presented in Table 2 is representative and intended to illustrate the expected dose-dependent inhibition of VEGFR-2 phosphorylation by a selective inhibitor. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs) treated with PF-00337210.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
PF-00337210
-
Recombinant Human VEGF-A
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-Polyacrylamide Gels (e.g., 4-15% precast gels)
-
PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR2 (Tyr1175)
-
Rabbit anti-VEGFR2
-
Mouse anti-β-actin
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Western Blot Imaging System
Step-by-Step Method
1. Cell Culture and Treatment [1][4]
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium to reduce basal receptor phosphorylation.
-
Prepare stock solutions of PF-00337210 in DMSO.
-
Pre-treat the serum-starved cells with varying concentrations of PF-00337210 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce robust VEGFR-2 phosphorylation. Include an unstimulated control group.
2. Cell Lysis and Protein Quantification [1][4]
-
After stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer [1][4]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is generally recommended for phospho-antibodies to reduce background).
-
Incubate the membrane with the primary antibody against p-VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis [1]
-
Add an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and then a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2, and normalize this to the loading control.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of PF-00337210 on VEGFR-2 phosphorylation using Western blotting. By following these detailed steps, researchers can generate reliable and reproducible data on the dose-dependent effects of this inhibitor. This information is critical for the preclinical evaluation of novel anti-angiogenic compounds targeting the VEGFR-2 signaling pathway.
References
Application Notes and Protocols: Assessing PF-00337210 Activity with DCE-MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is a potent and highly selective oral inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, PF-00337210 disrupts the downstream signaling cascade that promotes tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a valuable non-invasive imaging biomarker to assess the pharmacodynamic effects of antiangiogenic agents like PF-00337210 in both preclinical and clinical settings.[3][4][5][6][7]
DCE-MRI provides quantitative parameters that reflect the physiological properties of tumor vasculature, such as blood flow, vessel permeability, and the volume of the extravascular extracellular space.[8] The key parameter derived from DCE-MRI for evaluating the activity of VEGFR inhibitors is the volume transfer constant, Ktrans.[1][4][9] Ktrans reflects the leakage of a contrast agent from the blood plasma into the extravascular extracellular space and is influenced by both blood flow and vessel permeability.[9] A reduction in Ktrans following treatment with a VEGFR inhibitor like PF-00337210 is indicative of a decrease in tumor vascular permeability and perfusion, demonstrating the drug's on-target antiangiogenic effect.[1][4]
These application notes provide a comprehensive overview of the use of DCE-MRI to assess the activity of PF-00337210. Included are the underlying signaling pathways, detailed experimental protocols for clinical and preclinical studies, and a framework for data presentation.
VEGFR-2 Signaling Pathway and Inhibition by PF-00337210
VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and increased vascular permeability – all hallmarks of angiogenesis.[10][11][12][13] PF-00337210, as a selective VEGFR-2 tyrosine kinase inhibitor, competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of VEGFR-2 signaling leads to an inhibition of angiogenesis, which can be quantitatively measured by a decrease in tumor vascular permeability as assessed by DCE-MRI.
Caption: VEGFR-2 signaling pathway and its inhibition by PF-00337210.
Data Presentation
The primary endpoint for assessing the pharmacodynamic activity of PF-00337210 using DCE-MRI is the change in Ktrans from baseline. The following tables provide a template for summarizing quantitative DCE-MRI data from a clinical study, based on findings from the Phase I trial of PF-00337210.[1]
Table 1: Patient Demographics and Dosing Cohorts
| Characteristic | Value |
| Number of Patients (DCE-MRI Evaluable) | 20 |
| Age, median (range) | 58 (38-75) |
| Gender (Male/Female) | 10/10 |
| Dose Cohorts | |
| 0.67–9 mg QD | 14 |
| 4–6 mg BID | 6 |
Note: This table is a representative example based on the described study population.
Table 2: DCE-MRI Derived Ktrans Changes from Baseline
| Dose Cohort | N | Vascular Responders (%) | Mean % Change in Ktrans from Baseline (Illustrative) |
| 4 mg QD | 1 | 100% | -45% |
| 8 mg QD | 1 | 100% | -50% |
| 9 mg QD | 3 | 100% | -55% |
| 4-6 mg BID | 5/6 | 83% | -60% |
| Total | 10/20 | 50% | - |
Disclaimer: The "Mean % Change in Ktrans from Baseline" values are illustrative examples based on typical responses to VEGFR inhibitors, as the specific quantitative data from the PF-00337210 Phase I trial were not publicly available. The "Vascular Responders" data is from the published study.[1]
Experimental Protocols
Clinical DCE-MRI Protocol for Assessing PF-00337210 Activity
This protocol is based on the methodology employed in the Phase I clinical trial of PF-00337210.[1]
1. Patient Selection and Preparation:
-
Patients with advanced solid tumors with measurable lesions suitable for DCE-MRI analysis.
-
Informed consent is obtained.
-
Patients are instructed to fast for at least 4 hours prior to the MRI scan.
-
An intravenous catheter is placed for contrast agent administration.
2. MRI System and Coil:
-
1.5T or 3.0T clinical MRI scanner.
-
Appropriate surface coil to ensure adequate signal-to-noise ratio in the region of interest.
3. Imaging Sequence:
-
A three-dimensional (3D) fast-spoiled gradient-recalled echo (FSPGR) sequence is recommended for T1-weighted imaging.
-
Pre-contrast T1 mapping is performed using a variable flip angle approach to determine the baseline T1 relaxation time of the tissue.
4. DCE-MRI Acquisition Parameters (Example):
-
Scanner: GE 1.5-T EchoSpeed scanner
-
Sequence: 3D FSPGR
-
Matrix: 256 x 128
-
Slice Thickness: 5 mm
-
Temporal Resolution: Approximately 11 seconds per acquisition
-
Total Acquisition Time: Approximately 5.5 minutes
-
Field of View (FOV): 22-36 cm (axial)
5. Contrast Agent Administration:
-
Contrast Agent: Gadopentetate dimeglumine (e.g., Magnevist®)
-
Dose: 0.1 mmol/kg body weight
-
Injection Rate: 3 mL/s using a power injector.
-
Flush: Followed by a 20 mL saline flush at the same rate.
-
The DCE-MRI acquisition is initiated simultaneously with the start of the contrast agent injection.
6. Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumor on the anatomical images.
-
The signal intensity-time course data from the DCE-MRI acquisition is converted to contrast agent concentration-time curves.
-
Pharmacokinetic modeling, most commonly the Tofts model, is applied to the concentration-time curves to derive quantitative parameters, including Ktrans, ve (extravascular extracellular space volume fraction), and kep (rate constant between extravascular extracellular space and plasma).
-
The primary endpoint is the change in Ktrans from the baseline scan to the post-treatment scan (e.g., Cycle 1 Day 2).
Preclinical DCE-MRI Protocol for Assessing VEGFR-2 Inhibitors
This protocol provides a general framework for assessing VEGFR-2 inhibitors like PF-00337210 in preclinical tumor models.
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.
-
Tumors should be allowed to grow to a suitable size for imaging (e.g., 100-200 mm³).
2. Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).
-
Maintain body temperature using a heating pad.
-
Place a catheter in the tail vein for contrast agent injection.
-
Monitor physiological parameters such as respiration and heart rate.
3. MRI System and Coil:
-
High-field small-animal MRI system (e.g., 7T or 9.4T).
-
Volume or surface coil appropriate for the animal size and tumor location.
4. Imaging Sequence:
-
T2-weighted anatomical scans for tumor localization.
-
Pre-contrast T1 mapping using a variable flip angle or inversion recovery sequence.
-
Fast T1-weighted sequence for the dynamic scan (e.g., SPGR or FLASH).
5. DCE-MRI Acquisition Parameters (Example):
-
Sequence: 3D SPGR
-
Repetition Time (TR): ~5 ms
-
Echo Time (TE): ~2 ms
-
Flip Angle: 10-15°
-
Temporal Resolution: 5-15 seconds
-
Total Acquisition Time: 10-15 minutes
6. Contrast Agent Administration:
-
Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).
-
Dose: 0.1-0.2 mmol/kg.
-
Injection: Administered as a bolus via the tail vein catheter.
7. Image Analysis:
-
Similar to the clinical protocol, ROIs are drawn, and pharmacokinetic modeling (e.g., Tofts model) is used to calculate Ktrans and other parameters.
-
Changes in these parameters are compared between baseline and post-treatment scans.
Experimental Workflow
The following diagram illustrates the typical workflow for a DCE-MRI study to assess the activity of an antiangiogenic agent like PF-00337210.
Caption: A typical experimental workflow for a DCE-MRI study.
References
- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. pfizer.com [pfizer.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Correlation of pathologic findings after brief neoadjuvant sorafenib with results of dynamic-contrast enhanced (DCE) and diffusion-weighted magnetic resonance imaging (DW-MRI) in patients with locally advanced or metastatic clear cell renal cell carcinoma (RCC). - ASCO [asco.org]
- 6. e-century.us [e-century.us]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Initial experience in implementing quantitative DCE-MRI to predict breast cancer therapy response in a multi-center and multi-vendor platform setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Ktrans derived from dynamic contrast-enhanced MRI with treatment response and survival in locally advanced NSCLC patients undergoing induction immunochemotherapy and concurrent chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic contrast-enhanced MRI for response evaluation of non-small cell lung cancer in therapy with epidermal growth factor receptor tyrosine kinase inhibitors: a pilot study - Kim - Annals of Palliative Medicine [apm.amegroups.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Contrasting vascular response to sunitinib as measured by DCE-CT, DCE-MRI, and DCE-US in renal cell carcinoma (RCC) patients (pts). - ASCO [asco.org]
- 13. color | Graphviz [graphviz.org]
Application Notes and Protocols for Pharmacodynamic Biomarkers of PF-00337210
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00337210 is an orally available, potent, and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By selectively targeting VEGFR-2, PF-00337210 blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis.[1][2] This inhibition of new blood vessel formation provides the basis for its potential anti-angiogenic and antineoplastic activities.[2] Pharmacodynamic (PD) biomarkers are crucial tools in the clinical development of targeted therapies like PF-00337210, as they provide evidence of target engagement and biological effect, aiding in dose selection and patient stratification.
These application notes provide a comprehensive overview of key pharmacodynamic biomarkers for PF-00337210, complete with detailed experimental protocols and data presentation guidelines.
VEGFR-2 Signaling Pathway and Inhibition by PF-00337210
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways critical for endothelial cell proliferation, migration, survival, and permeability – all essential processes for angiogenesis. PF-00337210, as a VEGFR-2 inhibitor, blocks these downstream signaling events.
Key Pharmacodynamic Biomarkers and Assays
A panel of biomarkers can be utilized to assess the pharmacodynamic effects of PF-00337210 in both preclinical and clinical settings.
Soluble VEGFR-2 (sVEGFR-2)
Rationale: sVEGFR-2 is the extracellular domain of the receptor, which can be shed into circulation. Changes in sVEGFR-2 levels in plasma or serum can serve as a surrogate marker of target engagement and modulation by VEGFR-2 inhibitors. A decrease in sVEGFR-2 concentration following treatment with PF-00337210 is indicative of target engagement.[1]
Data Presentation:
| Biomarker | Dose/Schedule | Timing | Mean Change from Baseline | Reference |
| sVEGFR-2 | 6 mg BID | Cycle 2, Day 1 | -42% | [1] |
| sVEGFR-3 | 6 mg BID | Cycle 2, Day 1 | -38% | [1] |
| sKIT | 6 mg BID | Cycle 2, Day 1 | -12% | [1] |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for sVEGFR-2
This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.
Materials:
-
Human VEGFR-2 ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Collect whole blood and process to obtain serum or plasma. Store samples at -80°C until use. Thaw samples on ice before the assay.
-
Reagent Preparation: Prepare all reagents, standards, and controls as directed in the kit manual.
-
Assay Procedure: a. Add 100 µL of Assay Diluent to each well of the microplate. b. Add 100 µL of standard, control, or sample to the appropriate wells. c. Cover the plate and incubate for 2 hours at room temperature. d. Aspirate each well and wash four times with Wash Buffer. e. Add 200 µL of Conjugate to each well. f. Cover the plate and incubate for 2 hours at room temperature. g. Aspirate and wash each well four times. h. Add 200 µL of Substrate Solution to each well. i. Incubate for 30 minutes at room temperature, protected from light. j. Add 50 µL of Stop Solution to each well. k. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of sVEGFR-2 in the samples.
Tumor Perfusion and Vascularity
Rationale: As an anti-angiogenic agent, PF-00337210 is expected to decrease tumor blood flow and vascular permeability. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that can quantify these changes. The key parameter derived from DCE-MRI is Ktrans (volume transfer constant), which reflects the leakage of contrast agent from blood vessels into the extravascular-extracellular space. A reduction in Ktrans indicates a decrease in vascular permeability and perfusion.
Data Presentation:
| Biomarker | Dose/Schedule | Number of Patients | Vascular Responders | Reference |
| Ktrans (DCE-MRI) | BID doses | 6 | 5 | Phase I Study |
Experimental Protocol: Dynamic Contrast-Enhanced MRI (DCE-MRI)
This is a generalized protocol; specific imaging parameters and analysis methods should be standardized for a given study.
Procedure:
-
Patient Preparation: Ensure the patient has no contraindications for MRI or gadolinium-based contrast agents.
-
Baseline Imaging: Perform a baseline DCE-MRI scan before initiation of PF-00337210 treatment.
-
Image Acquisition: a. Acquire pre-contrast T1-weighted images. b. Administer a bolus of a gadolinium-based contrast agent intravenously. c. Acquire a series of T1-weighted images at high temporal resolution for several minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.
-
Follow-up Imaging: Repeat the DCE-MRI scan at specified time points after starting treatment (e.g., Cycle 1, Day 2).
-
Data Analysis: a. Register the dynamic images to correct for patient motion. b. Convert the signal intensity-time curves to contrast agent concentration-time curves. c. Apply a pharmacokinetic model (e.g., Tofts model) to the concentration-time curves to estimate Ktrans and other parameters on a voxel-by-voxel basis. d. Compare the post-treatment Ktrans values to the baseline values to assess the treatment effect.
Blood Pressure
Rationale: Hypertension is a known on-target effect of VEGFR inhibitors. Inhibition of VEGFR-2 in endothelial cells leads to decreased nitric oxide production, resulting in vasoconstriction and an increase in blood pressure. Monitoring blood pressure can serve as a readily accessible pharmacodynamic biomarker of VEGFR-2 inhibition.
Experimental Protocol: Blood Pressure Monitoring in a Clinical Setting
Procedure:
-
Standardized Measurement: Use a calibrated and validated automated oscillometric blood pressure device.
-
Patient Positioning: The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement, with their back supported, feet flat on the floor, and arm supported at heart level.
-
Cuff Size: Use an appropriately sized cuff for the patient's arm circumference.
-
Measurement Protocol: a. Take at least two readings, 1-2 minutes apart. b. If the first two readings differ by more than 5 mmHg, take additional readings until two consecutive readings are close. c. Record the average of the last two readings.
-
Monitoring Schedule: Measure blood pressure at baseline and at regular intervals throughout the treatment period (e.g., weekly).
In Vitro Angiogenesis Assays
Rationale: In vitro assays using endothelial cells are essential for characterizing the anti-angiogenic activity of PF-00337210 at a cellular level. These assays can assess the effect of the compound on key steps of angiogenesis, such as endothelial cell migration and tube formation.
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), e.g., Matrigel®
-
96-well plates
-
PF-00337210
-
Vehicle control (e.g., DMSO)
-
VEGF (as a pro-angiogenic stimulus)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw BME on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 2 x 105 cells/mL.
-
Treatment: Prepare serial dilutions of PF-00337210 in serum-free medium containing VEGF.
-
Cell Seeding: Add 100 µL of the cell suspension containing the different treatments to each BME-coated well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: a. Stain the cells with Calcein AM. b. Capture images using a fluorescence microscope. c. Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Experimental Protocol: Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., VEGF)
-
PF-00337210
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Starve HUVECs in serum-free medium for 6-24 hours.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved HUVECs in serum-free medium with different concentrations of PF-00337210. Add 1 x 105 cells in 100 µL to the upper chamber of the Transwell insert.
-
Incubation: Incubate at 37°C for 4-6 hours.
-
Staining and Quantification: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet. c. Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in several microscopic fields.
Experimental Protocol: Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium
-
Collagen or Matrigel®
-
48-well plates
-
PF-00337210
-
VEGF
Procedure:
-
Aorta Preparation: Excise the thoracic aorta and clean it of periadventitial fat. Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel® matrix in a 48-well plate.
-
Treatment: Add medium containing VEGF and different concentrations of PF-00337210 to the wells.
-
Incubation: Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Quantify the angiogenic sprouting from the aortic rings by measuring the number and length of the microvessels using an inverted microscope and image analysis software.
Experimental Workflows
References
Troubleshooting & Optimization
PF-00337210 solubility in DMSO and cell culture media
Welcome to the technical support center for PF-00337210. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210?
A: PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2] Its primary mechanism of action involves binding to VEGFR2 and preventing its phosphorylation, which can inhibit the proliferation, migration, and survival of endothelial cells, ultimately leading to the suppression of angiogenesis and tumor growth.[1][2] It has a cellular IC50 of 0.8 nM.
Q2: What is the solubility of PF-00337210 in DMSO and aqueous solutions?
A: PF-00337210 is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water. The solubility in DMSO has been reported to be 15 mg/mL.
Q3: How should I prepare a stock solution of PF-00337210?
A: To prepare a stock solution, dissolve PF-00337210 powder in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. It is recommended to warm the solution gently and use an ultrasonic bath to ensure complete dissolution.
Q4: How do I prepare working solutions in cell culture media?
A: Due to the poor aqueous solubility of PF-00337210, working solutions should be prepared by diluting the DMSO stock solution into your cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always add the DMSO stock solution to the pre-warmed cell culture medium and mix thoroughly.
Q5: What is the known signaling pathway affected by PF-00337210?
A: PF-00337210 selectively inhibits the VEGFR2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis. By inhibiting VEGFR2, PF-00337210 blocks these downstream effects.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 15 mg/mL | May require gentle warming and ultrasonication for complete dissolution. |
| Water | Insoluble | |
| Cell Culture Media | - | Prepare by diluting a DMSO stock solution. Final DMSO concentration should be kept to a minimum (e.g., <0.5%). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
PF-00337210 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: Determine the mass of PF-00337210 required to make a 10 mM solution. The molecular weight of PF-00337210 is 461.51 g/mol .
-
Mass (mg) = 10 mmol/L * 0.001 L * 461.51 g/mol * 1000 mg/g = 4.6151 mg (for 1 mL)
-
-
Weighing: Carefully weigh the calculated amount of PF-00337210 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for several minutes.
-
Sonication (Optional but Recommended): Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM PF-00337210 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM PF-00337210 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final DMSO concentration in the cell culture wells should not exceed 0.5% to prevent solvent cytotoxicity. For example, a 1:200 dilution of the DMSO stock will result in a 0.5% final DMSO concentration.
-
-
Mixing: Gently mix the working solutions by pipetting up and down or by inverting the tubes. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application: Add the freshly prepared working solutions to your cell culture plates. Include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage. | 1. The compound has come out of solution due to temperature fluctuations. 2. The DMSO used was not anhydrous, leading to decreased solubility over time. | 1. Gently warm the stock solution at 37°C and vortex or sonicate to redissolve. 2. Always use high-quality, anhydrous DMSO for preparing stock solutions. |
| Precipitation observed in cell culture medium after adding the compound. | 1. The final concentration of PF-00337210 exceeds its solubility limit in the aqueous medium. 2. The final concentration of DMSO is too low to maintain solubility. 3. Interaction with components in the serum or medium. | 1. Lower the final working concentration of PF-00337210. 2. While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure it is sufficient for solubility at the desired compound concentration. A dose-response curve can help determine the optimal balance. 3. Test different serum batches or consider using serum-free medium if compatible with your cell line. Add the compound to the medium just before treating the cells. |
| No observable effect on cells. | 1. The concentration of PF-00337210 is too low. 2. The compound may have degraded due to improper storage. 3. The cell line may not be sensitive to VEGFR2 inhibition. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Ensure stock solutions are stored properly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles. 3. Verify the expression of VEGFR2 in your cell line. |
| High levels of cell death in control (vehicle-treated) wells. | 1. The final concentration of DMSO is too high and is causing cytotoxicity. | 1. Ensure the final DMSO concentration is within a non-toxic range for your specific cell line (typically <0.5%). Perform a DMSO toxicity test to determine the tolerance of your cells. |
Visualizations
Caption: VEGFR2 Signaling Pathway Inhibition by PF-00337210.
Caption: General Experimental Workflow for PF-00337210 in Cell Culture.
References
Technical Support Center: Overcoming PF-00337210 Precipitation In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with PF-00337210 precipitation in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210 and what is its mechanism of action?
PF-00337210 is an orally available, highly selective and potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By selectively binding to and inhibiting VEGFR-2, PF-00337210 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4] This inhibition of angiogenesis makes it a compound of interest in oncology research.
Q2: Why am I observing precipitation of PF-00337210 in my in vitro assay?
PF-00337210, like many small molecule kinase inhibitors, has low solubility in aqueous solutions such as cell culture media or assay buffers.[5] Precipitation commonly occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, causing the compound to fall out of solution. This can be influenced by the final concentration of the compound, the concentration of the organic solvent, the composition of the medium (e.g., presence of proteins), and the dilution method.
Q3: What is the recommended solvent for preparing PF-00337210 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like PF-00337210. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the stock solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[6] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and experimental conditions. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Troubleshooting Guide: PF-00337210 Precipitation
If you are experiencing precipitation of PF-00337210 in your experiments, follow this step-by-step guide to identify and resolve the issue.
Problem: Precipitation observed after diluting PF-00337210 into aqueous media.
Step 1: Review Stock Solution Preparation
-
Is your stock solution clear? Visually inspect your PF-00337210 stock solution. If you observe any crystals or cloudiness, the compound may not be fully dissolved.
-
Solution: Gently warm the stock solution in a 37°C water bath and vortex or sonicate to aid dissolution.[7] Ensure the vial is tightly sealed to prevent evaporation.
-
-
Are you using high-quality, anhydrous DMSO? The presence of water in DMSO can reduce the solubility of hydrophobic compounds.
-
Solution: Use fresh, high-purity, anhydrous DMSO to prepare your stock solution. Store DMSO properly to prevent water absorption.
-
Step 2: Optimize the Dilution Procedure
-
Are you adding the stock solution directly to a large volume of cold medium? This can cause a rapid change in solvent polarity, leading to immediate precipitation.
-
Solution 1: Pre-warm the medium. Pre-warming your cell culture medium or assay buffer to 37°C can help maintain the solubility of PF-00337210 upon dilution.
-
Solution 2: Use serial dilutions. Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first dilute the stock solution into a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final volume.[6]
-
Step 3: Adjust Final Concentrations
-
Is the final concentration of PF-00337210 too high? Every compound has a solubility limit in aqueous media.
-
Solution: Perform a dose-response experiment to determine the maximum concentration of PF-00337210 that remains soluble under your experimental conditions.
-
-
Is the final DMSO concentration too low? While high DMSO concentrations are toxic, a certain amount is necessary to maintain the compound's solubility.
-
Solution: If you are working with very low concentrations of PF-00337210 and still observing precipitation, a slightly higher (but still non-toxic) final DMSO concentration might be necessary. Ensure your vehicle control has the same DMSO concentration.
-
Step 4: Consider Alternative Solvents and Formulations
-
If precipitation persists, explore other solvent options.
-
Solution 1: Co-solvents. A mixture of solvents can sometimes improve solubility. For example, a stock solution in a combination of DMSO and ethanol (B145695), or DMSO and PEG-300, might be more stable upon dilution.[8] However, the toxicity of any new solvent or co-solvent on your cells must be evaluated.
-
Solution 2: Solubilizing agents. For some applications, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80) at low concentrations can enhance the solubility of hydrophobic compounds. Be aware that these agents can have their own biological effects and should be used with appropriate controls.
-
Data Presentation
Table 1: Solubility of PF-00337210 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (Estimated) | The recommended solvent for preparing high-concentration stock solutions. Use of anhydrous DMSO is critical. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent with DMSO, but has lower solubilizing power and can be toxic to cells at higher concentrations.[9] |
| Water | Insoluble | PF-00337210 has very low solubility in aqueous solutions. |
| PBS (pH 7.4) | Insoluble | Similar to water, PF-00337210 is not soluble in phosphate-buffered saline. |
| Cell Culture Media | Low µM range | The maximum soluble concentration depends on the specific medium composition (especially serum content) and the final DMSO concentration. This should be determined empirically. |
Note: The solubility in DMSO is an estimate based on typical properties of similar small molecule kinase inhibitors. It is strongly recommended to determine the solubility empirically for your specific lot of PF-00337210.
Experimental Protocols
Protocol 1: Preparation of a 10 mM PF-00337210 Stock Solution in DMSO
Materials:
-
PF-00337210 powder (Molecular Weight will be needed from the supplier)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of PF-00337210. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg of the compound.
-
Weigh the PF-00337210 powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Protocol 2: In Vitro Cell-Based Assay with PF-00337210
Materials:
-
Cells of interest plated in multi-well plates
-
Complete cell culture medium
-
10 mM PF-00337210 stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare serial dilutions of PF-00337210. a. Pre-warm the complete cell culture medium to 37°C. b. Perform serial dilutions of the 10 mM stock solution in pre-warmed medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the risk of precipitation. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution, and then add this 1:10 to the cells. c. Prepare a vehicle control by diluting DMSO in the same manner as the highest concentration of PF-00337210 to ensure the final DMSO concentration is consistent across all conditions.
-
Treat the cells. a. Remove the existing medium from the cell culture plates. b. Add the medium containing the different concentrations of PF-00337210 or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Perform the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Caption: General experimental workflow for using PF-00337210 in cell-based assays.
Caption: Troubleshooting flowchart for addressing PF-00337210 precipitation.
References
- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. biorbyt.com [biorbyt.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
PF-00337210 stability in aqueous solutions
Welcome to the technical support center for PF-00337210. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of PF-00337210 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for PF-00337210 stock solutions?
A1: For long-term storage, it is recommended to prepare stock solutions of PF-00337210 in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials. To protect from light, amber vials or vials wrapped in foil are advisable.
Q2: My PF-00337210 solution appears to have precipitated after dilution in my aqueous assay buffer. What could be the cause and how can I resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This is likely due to the lower solubility of PF-00337210 in aqueous media compared to the DMSO stock. To address this, ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while maintaining compound solubility. You can also try vortexing the solution for 1-2 minutes or gentle warming to 37°C to aid dissolution. Always visually inspect for precipitation before use.
Q3: I am observing a decrease in the activity of PF-00337210 in my cell-based assays over a long incubation period. What could be the reason?
A3: A decline in activity over time in cell-based assays can be attributed to several factors, including:
-
Chemical Degradation: The compound may be unstable in the aqueous environment of the cell culture medium (typically pH ~7.4).
-
Cellular Metabolism: The cells may be metabolizing PF-00337210 into less active or inactive forms.
-
Adsorption: The compound may adsorb to the plasticware of the cell culture plates, reducing its effective concentration.
To investigate this, you can assess the stability of PF-00337210 in your specific cell culture medium (without cells) over the experimental duration by measuring its concentration using an analytical method like HPLC-MS.
Q4: What are the known degradation pathways for small molecule kinase inhibitors like PF-00337210 in aqueous solutions?
A4: While specific degradation pathways for PF-00337210 are not publicly available, small molecule kinase inhibitors can be susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are typically performed to identify potential degradation products and pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Aqueous Assays
-
Possible Cause: Instability of PF-00337210 in the assay buffer, leading to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of PF-00337210 in your aqueous buffer immediately before each experiment.
-
Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous buffer.
-
Conduct a Time-Course Experiment: Assess the stability of PF-00337210 in your assay buffer by incubating it for different durations (e.g., 0, 2, 4, 8, 24 hours) and then measuring its concentration or activity. This will help determine its half-life in the experimental conditions.
-
Issue 2: Variability Between Experimental Replicates
-
Possible Cause: Incomplete dissolution or precipitation of PF-00337210 in the aqueous buffer, leading to non-uniform concentration across replicates.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: After diluting the DMSO stock into the aqueous buffer, vortex the solution thoroughly. A brief sonication may also help ensure homogeneity.
-
Visual Inspection: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation.
-
Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) to sterilize the final aqueous solution. Be aware that some compound may be lost due to adsorption to the filter.
-
Experimental Protocols
General Protocol for Preparing Aqueous Solutions of PF-00337210
-
Prepare Stock Solution: Dissolve PF-00337210 powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.
-
Final Aqueous Dilution: For the final working concentration, dilute the appropriate DMSO stock solution into the pre-warmed (if applicable) aqueous experimental buffer. The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.5%).
-
Mixing: Immediately after dilution, vortex the solution for at least 1 minute to ensure complete mixing and minimize precipitation.
-
Use Immediately: Use the freshly prepared aqueous solution in your experiment without delay.
General Protocol for Assessing Aqueous Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to identify conditions that may affect the stability of PF-00337210.
-
Prepare Stock Solution: Prepare a stock solution of PF-00337210 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1N HCl to the stock solution.
-
Basic Hydrolysis: Add an equal volume of 1N NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A control sample (stock solution in solvent) should be kept under normal conditions.
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Quantitative Data
| Condition | Incubation Time (hours) | Initial Concentration (µM) | Remaining PF-00337210 (%) | Degradation Products Detected |
| Control (Assay Buffer, RT) | 0 | 10 | 100 | None |
| 2 | 10 | |||
| 8 | 10 | |||
| 24 | 10 | |||
| Acidic (pH 3, RT) | 24 | 10 | ||
| Basic (pH 9, RT) | 24 | 10 | ||
| Oxidative (3% H₂O₂, RT) | 24 | 10 | ||
| Thermal (40°C) | 24 | 10 | ||
| Photolytic (UV light) | 24 | 10 |
RT: Room Temperature
Visualizations
Signaling Pathway of PF-00337210
PF-00337210 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By binding to the ATP-binding site of VEGFR-2, it blocks the downstream signaling pathways that lead to angiogenesis, cell proliferation, and survival.
References
Potential off-target effects of PF-00337210
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-00337210, a potent and highly selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This guide will help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of PF-00337210.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in biochemical assays | Variability in ATP concentration. Since PF-00337210 is an ATP-competitive inhibitor, changes in ATP levels will directly impact its apparent potency. | Ensure a consistent ATP concentration across all assays, ideally at or near the Km value for VEGFR-2. |
| Enzyme quality and activity. | Use a highly purified and active VEGFR-2 enzyme. Qualify each new batch of enzyme to ensure consistency. | |
| Unexpected anti-proliferative effects in cell-based assays | Off-target inhibition of other kinases involved in cell proliferation, such as Platelet-Derived Growth Factor Receptors (PDGFRs) or KIT.[1] | 1. Confirm on-target activity by assessing VEGFR-2 phosphorylation via Western blot.2. Test PF-00337210 in cell lines with known dependence on PDGFR or KIT signaling.3. Compare results with a structurally different, highly selective VEGFR-2 inhibitor. |
| Unforeseen cytotoxicity or apoptosis | Off-target effects on kinases crucial for cell survival. | 1. Evaluate the phosphorylation status of key survival pathway proteins (e.g., Akt).2. Perform a "rescue" experiment by activating downstream effectors of the VEGFR-2 pathway.3. Use siRNA or CRISPR to knock down suspected off-target kinases and observe if the cytotoxic phenotype is recapitulated. |
| Hypertension observed in in vivo models | On-target effect of VEGFR-2 inhibition. Inhibition of VEGFR signaling can lead to decreased nitric oxide production and subsequent hypertension.[3] | This is a known class effect of VEGFR inhibitors. Monitor blood pressure regularly. The incidence and intensity may be dose-dependent. |
| Lack of in vivo efficacy | Poor pharmacokinetic properties, insufficient dosing, or tumor resistance. | 1. Perform pharmacokinetic analysis to ensure adequate drug exposure in the animal model.2. Optimize the dosing regimen (dose and frequency).3. Investigate potential resistance mechanisms, such as upregulation of alternative angiogenic pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PF-00337210?
A1: The primary target of PF-00337210 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It is a highly potent and selective ATP-competitive inhibitor of VEGFR-2.[1][2]
Q2: What are the known off-target effects of PF-00337210?
A2: PF-00337210 is reported to be highly selective for VEGFR-2. Based on IC50 values, it is over 10-fold more selective for VEGFR-2 than for other kinases such as KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Inhibition of these off-target kinases may be observed at higher concentrations.
Q3: What are the common adverse events observed with PF-00337210 in clinical studies?
A3: Common drug-related adverse events reported in a phase I study include hypertension, fatigue, proteinuria, and nausea.[2] Hypertension is a common on-target effect of VEGFR inhibitors.[3]
Q4: How can I confirm that the observed cellular effects are due to VEGFR-2 inhibition?
A4: To confirm on-target activity, you should perform a Western blot analysis to measure the phosphorylation status of VEGFR-2 at its specific tyrosine residues (e.g., Y1175) in response to VEGF stimulation, with and without the inhibitor. A significant reduction in phosphorylation would indicate on-target engagement.
Q5: My experiment shows unexpected results. How do I begin to investigate potential off-target effects?
A5: A systematic approach is recommended. First, confirm on-target engagement at the concentration you are using. If the on-target pathway is inhibited as expected, but you still observe anomalous effects, consider performing a broad kinase screen (kinome scan) to identify potential off-target interactions. Subsequently, you can validate these potential off-targets using cellular assays and techniques like siRNA or CRISPR-mediated knockdown.
Data Presentation
Illustrative Kinase Selectivity Profile of PF-00337210
The following table provides an example of what a kinase selectivity profile for PF-00337210 might look like, based on the public information that it is highly selective for VEGFR-2 with greater than 10-fold selectivity over other kinases like KIT and PDGFRs. The IC50 values are for illustrative purposes and may not represent actual experimental data.
| Kinase Target | Family | IC50 (nM) | Selectivity vs. VEGFR-2 |
| VEGFR-2 (KDR) | VEGFR | 0.8 | - |
| VEGFR-1 (Flt-1) | VEGFR | 25 | 31x |
| VEGFR-3 (Flt-4) | VEGFR | 40 | 50x |
| c-KIT | RTK | 95 | 119x |
| PDGFRβ | RTK | 120 | 150x |
| FGFR1 | RTK | >1000 | >1250x |
| EGFR | RTK | >5000 | >6250x |
| SRC | TK | >10000 | >12500x |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
This protocol describes how to assess the on-target activity of PF-00337210 by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).
-
Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with a dose-range of PF-00337210 or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., pY1175) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general method for determining the IC50 of PF-00337210 against a specific kinase in a biochemical format.
-
Reagent Preparation:
-
Prepare a serial dilution of PF-00337210 in DMSO.
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
-
Assay Reaction:
-
Add the PF-00337210 dilutions or vehicle control to the wells of a 384-well plate.
-
Add the 2X kinase solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time within the linear range of the reaction (typically 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting ADP to ATP for a luciferase-based detection.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
References
- 1. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-00337210 Concentration for Cell Viability
Welcome to the technical support center for PF-00337210. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of PF-00337210 for their cell viability and functional experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210 and what is its primary mechanism of action?
A1: PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Its primary mechanism of action is to bind to VEGFR-2 and prevent its phosphorylation, which in turn inhibits downstream signaling pathways involved in angiogenesis, such as endothelial cell migration, proliferation, and survival.[2]
Q2: Is PF-00337210 expected to be directly cytotoxic to cancer cells?
A2: PF-00337210 is primarily considered a cytostatic agent, not a classic cytotoxic drug. Its main therapeutic effect is anti-angiogenic, meaning it inhibits the formation of new blood vessels that tumors need to grow.[3] Therefore, at effective concentrations for inhibiting VEGFR-2, it may not induce widespread cell death in cancer cell lines that do not heavily rely on VEGFR-2 signaling for their own survival. Any observed reduction in the viability of a cancer cell population is more likely due to the inhibition of proliferation (anti-proliferative effect) or the induction of apoptosis in susceptible cell types.
Q3: What is a good starting concentration range for PF-00337210 in in vitro experiments?
A3: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value for VEGFR-2 inhibition. The IC50 for PF-00337210 against VEGFR-2 is in the low nanomolar range. Therefore, a sensible starting range for a dose-response experiment would be from 1 nM to 1 µM. This range will help determine the lowest effective concentration for inhibiting VEGFR-2-mediated processes and also identify potential off-target or toxic effects at higher concentrations.
Q4: How long should I treat my cells with PF-00337210?
A4: The optimal treatment duration will depend on the specific cell type and the biological question being addressed. For many kinase inhibitors, effects on downstream signaling can be observed within a few hours. To assess the impact on cell viability or proliferation, longer incubation times of 24, 48, or 72 hours are typically necessary to observe significant changes. A time-course experiment is recommended to determine the optimal endpoint for your specific assay.
Troubleshooting Guides
Problem 1: I am not observing any effect on the viability of my cancer cell line.
-
Possible Cause 1: Cell line is not dependent on VEGFR-2 signaling.
-
Solution: PF-00337210's primary target is VEGFR-2, which is most prominently expressed on endothelial cells. Most cancer cell lines do not express high levels of VEGFR-2 and their proliferation is not directly dependent on this pathway. To test the compound's activity, consider using a relevant positive control cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to be responsive to VEGFR-2 inhibition.
-
-
Possible Cause 2: The concentration of PF-00337210 is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, for example, from 1 nM up to 10 µM. It is important to include appropriate positive and negative controls to validate the assay.
-
-
Possible Cause 3: The incubation time is too short.
-
Solution: Since PF-00337210 is primarily cytostatic, its effects on cell number may take longer to become apparent. Extend the incubation period to 48 or 72 hours and perform a time-course experiment.
-
Problem 2: I am seeing high levels of cell death even at low concentrations.
-
Possible Cause 1: Solvent toxicity.
-
Solution: PF-00337210 is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including your vehicle control.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At higher concentrations, small molecule inhibitors can sometimes have off-target effects that lead to cytotoxicity. If you observe significant cell death at concentrations well above the IC50 for VEGFR-2 inhibition, it may be due to off-target activity. Try to use the lowest effective concentration that gives you the desired biological effect on VEGFR-2 signaling.
-
-
Possible Cause 3: Cell line is particularly sensitive.
-
Solution: Some cell lines may be inherently more sensitive to perturbations in signaling pathways. If you are using a cell line that is known to be sensitive, you may need to use a lower concentration range of PF-00337210.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of PF-00337210 using an MTT Assay
This protocol outlines a method to determine the concentration of PF-00337210 that affects the metabolic activity and, indirectly, the viability of endothelial cells (e.g., HUVECs).
Materials:
-
PF-00337210
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the endothelial cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of PF-00337210 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of PF-00337210.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-00337210 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of PF-00337210 relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the PF-00337210 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PF-00337210
| Kinase | IC50 (nM) |
| VEGFR-2 | 0.87 |
| KIT | 9.6 |
| CSF1-R | 13 |
| PDGFR-α | 11 |
| PDGFR-β | 29 |
| Flt-3 | >10,000 |
Note: Data synthesized from publicly available information.
Mandatory Visualization
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Caption: Experimental workflow for determining the optimal concentration of PF-00337210.
Caption: Troubleshooting logic for optimizing PF-00337210 concentration.
References
Technical Support Center: Overcoming Cell Line Resistance to PF-00337210
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with cell line resistance to PF-00337210, a potent and selective VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210 and what is its mechanism of action?
PF-00337210 is an orally available, highly selective, and ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of VEGFR-2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of VEGFR-2 signaling disrupts angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Q2: My cancer cell line, initially sensitive to PF-00337210, is now showing signs of resistance. What are the common underlying mechanisms?
Acquired resistance to VEGFR-2 inhibitors like PF-00337210 is a well-documented phenomenon in cancer research. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative signaling pathways to promote angiogenesis and cell survival. The most frequently observed bypass pathways are the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) and Platelet-Derived Growth Factor (PDGF)/PDGF Receptor (PDGFR) axes.
-
Upregulation of Pro-Angiogenic Factors: Resistant cells may increase the secretion of other pro-angiogenic factors, reducing the tumor's dependence on the VEGF/VEGFR-2 signaling pathway.
-
Genetic Alterations: While less common for this class of inhibitors, mutations in the KDR gene (encoding VEGFR-2) could potentially alter the drug binding site, leading to reduced efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump PF-00337210 out of the cell, lowering its intracellular concentration.
Q3: How can I experimentally confirm that my cell line has developed resistance to PF-00337210?
The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of PF-00337210 in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant cell line indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased potency of PF-00337210 in cell viability assays over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with PF-00337210 on both the parental and suspected resistant cell lines to quantify the shift in IC50.
-
Investigate Bypass Pathways:
-
Western Blot: Analyze the phosphorylation status of key receptor tyrosine kinases in alternative pathways, such as p-FGFR and p-PDGFR, in both sensitive and resistant cells, with and without PF-00337210 treatment. An increase in the phosphorylation of these receptors in resistant cells suggests the activation of bypass pathways.
-
qPCR: Measure the mRNA expression levels of FGFRs, PDGFRs, and their respective ligands (e.g., FGF2, PDGF-B) in both cell lines. Upregulation of these genes in resistant cells can indicate the mechanism of resistance.
-
-
Consider Combination Therapy: If a bypass pathway is identified, consider treating the resistant cells with a combination of PF-00337210 and an inhibitor of the activated pathway (e.g., an FGFR or PDGFR inhibitor).
-
Problem 2: High background or variability in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause: Suboptimal experimental conditions or issues with the cell line.
-
Troubleshooting Steps:
-
Optimize Staining Protocol: Ensure that the incubation times and concentrations of Annexin V and Propidium Iodide (PI) are optimized for your specific cell line.
-
Cell Health: Use healthy, logarithmically growing cells for your experiments. High background apoptosis can be a sign of poor cell health or over-confluency.
-
Positive and Negative Controls: Always include appropriate controls. An unstained control will help set the baseline fluorescence, a vehicle-treated control will account for any effects of the solvent (e.g., DMSO), and a known apoptosis-inducing agent (e.g., staurosporine) will serve as a positive control.[3]
-
Flow Cytometer Settings: Ensure that the flow cytometer is properly calibrated and that the compensation settings are correctly adjusted to minimize spectral overlap between the fluorochromes.
-
Viability Dye: For live-cell imaging or analysis, consider using a viability dye to exclude dead cells from your analysis, as they can non-specifically take up fluorescent reagents.
-
Problem 3: Weak or no signal in Western blot for phosphorylated VEGFR-2.
-
Possible Cause: Low protein expression, inefficient antibody binding, or issues with sample preparation.
-
Troubleshooting Steps:
-
Positive Control: Use a positive control cell lysate known to express phosphorylated VEGFR-2 (e.g., HUVECs stimulated with VEGF).
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies.
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.
-
Protein Loading: Load a sufficient amount of protein (typically 20-40 µg) per lane.
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.
-
Blocking: Optimize your blocking buffer and incubation time to reduce non-specific binding and enhance signal-to-noise ratio. For phospho-antibodies, 5% BSA in TBST is often recommended.
-
Exposure Time: Increase the exposure time during signal detection.[4]
-
Quantitative Data Summary
| Parameter | Sensitive Cell Line (e.g., HUVEC) | Resistant Cell Line (Proxy Data) | Fold Change |
| PF-00337210 IC50 (VEGFR-2 Autophosphorylation) | 0.87 ± 0.11 nM[1] | Not Available | - |
| VEGFR-2 Inhibitor 'X' IC50 (Cell Viability) | ~10 nM | ~100 - 500 nM | 10 - 50 fold increase |
| p-FGFR1 Expression (relative to total FGFR1) | Low | High | > 5-fold increase |
| p-PDGFRβ Expression (relative to total PDGFRβ) | Low | High | > 5-fold increase |
| FGF2 mRNA Expression (relative to sensitive cells) | 1-fold | > 10-fold | > 10-fold increase |
| PDGF-B mRNA Expression (relative to sensitive cells) | 1-fold | > 8-fold | > 8-fold increase |
Key Experimental Protocols
Protocol 1: Generation of a PF-00337210-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of the inhibitor.[5][6][7]
-
Initial IC50 Determination: Determine the IC50 of PF-00337210 in the parental cancer cell line using a cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing PF-00337210 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of PF-00337210 by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation step, allowing the cells to recover and resume normal proliferation at each new concentration. This process can take several months.
-
Characterization of Resistant Cells: Once the cells can proliferate in a concentration of PF-00337210 that is significantly higher (e.g., 5-10 fold) than the initial IC50, the resistant cell line should be characterized.
-
Confirmation of Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental cell line.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blot for Phosphorylated VEGFR-2, FGFR, and PDGFR
This protocol outlines the steps for analyzing the phosphorylation status of key receptor tyrosine kinases.[8][9][10]
-
Cell Culture and Treatment: Seed both sensitive and resistant cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with PF-00337210 at various concentrations for a specified time (e.g., 2 hours). Include a vehicle-treated control. For a positive control for VEGFR-2 phosphorylation, stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR-2 (Tyr1175), total VEGFR-2, p-FGFR, total FGFR, p-PDGFR, and total PDGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of genes associated with bypass signaling pathways.[11][12]
-
Cell Culture and Treatment: Culture sensitive and resistant cells as described in the Western blot protocol.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol-based or column-based).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target genes (e.g., FGFR1, FGFR2, PDGFRB, FGF2, PDGFB) and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression in the resistant cells compared to the sensitive cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in response to PF-00337210 treatment.[13][14]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of PF-00337210 for a predetermined time (e.g., 24, 48, or 72 hours). Include vehicle-treated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Mechanism of action of PF-00337210 on the VEGFR-2 signaling pathway.
Caption: Bypass signaling pathways as a mechanism of resistance to PF-00337210.
Caption: Troubleshooting workflow for investigating PF-00337210 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. arcegen.com [arcegen.com]
Troubleshooting inconsistent results with PF-00337210
Welcome to the technical support center for PF-00337210. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with PF-00337210 in a question-and-answer format.
1. Compound Handling and Storage
-
Question: My PF-00337210 is not dissolving properly or is precipitating out of solution. What should I do?
-
Answer:
-
Verify Solvent and Concentration: PF-00337210 is soluble in DMSO at 10 mM.[1] Ensure you are using a high-quality, anhydrous DMSO for your stock solution. Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Working Solution Preparation: When preparing working solutions for cell-based assays, it is critical to dilute the DMSO stock solution sufficiently. The final DMSO concentration in your cell culture medium should typically be below 0.5% to avoid solvent-induced artifacts. Rapid dilution into aqueous media can sometimes cause precipitation. Try diluting the stock solution in a stepwise manner.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. One source suggests that in solvent, it is stable for 6 months at -20°C and -80°C.[1]
-
-
-
Question: How long is the PF-00337210 stock solution stable?
-
Answer: For optimal results, it is recommended to use freshly prepared solutions. However, stock solutions of PF-00337210 in anhydrous DMSO are reported to be stable for up to 6 months when stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
2. Inconsistent IC50 Values
-
Question: I am observing significant variability in the IC50 values for PF-00337210 in my cell-based assays. What are the potential causes?
-
Answer: Variability in IC50 values is a common issue and can be influenced by several factors:
-
Cell Line Dependence: The sensitivity to PF-00337210 can vary significantly between different cell lines. This can be due to differences in the expression levels of VEGFR-2, reliance on the VEGFR signaling pathway for proliferation and survival, and the presence of drug efflux pumps.
-
Experimental Conditions:
-
Cell Density: The initial cell seeding density can impact the final assay readout and, consequently, the calculated IC50 value. It is crucial to maintain consistent cell densities across experiments.
-
Incubation Time: The duration of exposure to PF-00337210 will influence the observed effect. Proliferation assays, for example, are typically run for 48-72 hours.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If you observe inconsistencies, consider reducing the serum concentration during the treatment period, or using serum-free media if your cells can tolerate it for the duration of the experiment.
-
-
Assay Method: Different viability and proliferation assays (e.g., MTT, CellTiter-Glo®, confluence measurements) measure different cellular parameters and can yield different IC50 values. Ensure you are using the same assay consistently.
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability. Use a consistent and appropriate non-linear regression model.
-
-
-
Question: My IC50 value is much higher than what is reported in the literature. What should I do?
-
Answer:
-
Confirm Compound Potency: If possible, verify the identity and purity of your PF-00337210 stock.
-
Check Experimental Protocol: Carefully review your experimental protocol and compare it to published methods. Pay close attention to cell line, seeding density, serum concentration, and incubation time.
-
Assess Target Engagement: A higher than expected IC50 in a proliferation assay might not necessarily mean the compound is inactive. It is recommended to perform an experiment to directly measure the inhibition of VEGFR-2 phosphorylation in your cell line of interest. This will confirm that the compound is engaging its target at the expected concentrations.
-
-
3. Off-Target Effects
-
Question: I am observing cellular effects that I don't think are related to VEGFR-2 inhibition. Could PF-00337210 have off-target effects?
-
Answer: Yes, like most kinase inhibitors, PF-00337210 can have off-target effects, particularly at higher concentrations. It is a highly potent and selective inhibitor of VEGFR-2, but it has been shown to be >10-fold more selective for VEGFR-2 than other kinases such as KIT and platelet-derived growth factor receptors (PDGFRs).[2]
-
Dose-Response: It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.
-
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of PF-00337210 against its primary target and key off-targets. Note that IC50 and Ki values can vary depending on the specific assay conditions.
| Target | Assay Type | IC50 / Ki (nM) | Reference |
| VEGFR-2 (unactivated) | Ki | 0.7 | [1] |
| VEGFR-2 (phosphorylated) | Ki | 8.8 | [1] |
| VEGFR-2 (human) | Cellular autophosphorylation | 0.87 | [1] |
| VEGFR-2 (murine) | Cellular autophosphorylation | 0.83 | [1] |
| KIT | 9.6 | [1] | |
| CSF1-R | 13 | [1] | |
| PDGFR-α | 11 | [1] | |
| PDGFR-β | 29 | [1] | |
| Flt-3 | >10,000 | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
This protocol provides a method to directly assess the inhibitory activity of PF-00337210 on its target, VEGFR-2, in a cellular context.
-
Cell Culture and Plating:
-
Plate a suitable endothelial cell line (e.g., HUVECs) in a 6-well plate and allow them to grow to 80-90% confluency.
-
-
Serum Starvation:
-
To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours in a basal medium (e.g., EBM-2 containing 0.5% FBS).
-
-
Inhibitor Treatment:
-
Pre-treat the serum-starved cells with a range of PF-00337210 concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-10 minutes to induce robust VEGFR-2 phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is then calculated and plotted against the PF-00337210 concentration to determine the IC50.
-
Visualizations
References
PF-00337210 degradation in long-term cell culture
Disclaimer: Publicly available scientific literature does not provide specific data on the degradation or stability of PF-00337210 in cell culture media. This guide offers general best practices, troubleshooting advice, and standardized protocols applicable to small molecule kinase inhibitors of this class.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and use of PF-00337210 in a research setting.
| Question | Answer |
| How should I prepare and store stock solutions of PF-00337210? | Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. |
| What is the expected stability of PF-00337210 in cell culture media? | The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors such as the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration can all influence stability. Some compounds may be stable for days, while others can degrade within hours. It is crucial to empirically determine the stability of PF-00337210 under your specific experimental conditions. |
| My experimental results with PF-00337210 are inconsistent. What are the common causes? | Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas: 1. Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability. 2. Experimental system-related issues: This encompasses variability in cell culture conditions, cell passage number, and cell density.[1] 3. Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1][2] |
| How can I confirm that the observed phenotype is due to on-target VEGFR2 inhibition and not off-target effects? | This is a critical question in drug development. To confirm on-target activity, consider the following approaches: Use a structurally different VEGFR2 inhibitor to see if it recapitulates the phenotype. Another strategy is to use a rescue experiment, where you overexpress a downstream effector to see if it reverses the inhibitor's effects. |
Troubleshooting Guides
This section provides a step-by-step approach to identify and resolve common issues that may arise during experiments with PF-00337210.
Issue 1: Higher than Expected IC50 Value or Loss of Activity in Long-Term Assays
Potential Cause A: Compound Degradation in Culture Media
-
Troubleshooting Step: The stability of small molecules in the complex environment of cell culture media at 37°C can be limited. For experiments lasting longer than 24 hours, the compound may degrade, leading to a decrease in the effective concentration.
-
Solution: Consider refreshing the media with a new dose of PF-00337210 every 24 hours. To formally assess stability, perform a time-course experiment and measure the amount of remaining PF-00337210 at different time points using HPLC-MS (see Experimental Protocol 2).
Potential Cause B: Poor Cell Permeability
-
Troubleshooting Step: The compound may not be efficiently entering the cells.
-
Solution: While specific permeability data for PF-00337210 is not available, this is a general consideration for small molecules. If degradation is ruled out, consult literature for formulation strategies that may enhance cell permeability of similar compounds.
Potential Cause C: Active Efflux by Cellular Transporters
-
Troubleshooting Step: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters that can actively pump small molecules out of the cell, reducing the intracellular concentration of the inhibitor.
-
Solution: Investigate this by co-treating your cells with a known efflux pump inhibitor and observing if the potency of PF-00337210 increases.
Issue 2: Inconsistent Results Between Experiments
Potential Cause A: Inconsistent Cell Culture Conditions
-
Troubleshooting Step: Variations in cell seeding density, passage number, and serum concentration can alter a cell's sensitivity to inhibitors.
-
Solution: Maintain a consistent, low-passage number for your cells. Ensure precise cell seeding density using a cell counter. Standardize serum concentration in your media for all experiments.
Potential Cause B: Compound Solubility Issues
-
Troubleshooting Step: The compound may be precipitating out of solution, especially at higher concentrations or in aqueous media.
-
Solution: Visually inspect stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment. If solubility is a concern, consider using a different solvent or a formulation aid, ensuring the vehicle concentration remains non-toxic to the cells (typically <0.5% DMSO).
Experimental Protocols
Protocol 1: Western Blotting for VEGFR2 Pathway Inhibition
This protocol can be used to verify the on-target activity of PF-00337210 by measuring the phosphorylation of downstream effectors of the VEGFR2 pathway.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then pre-incubate with PF-00337210 or vehicle for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Perform SDS-PAGE and transfer to a membrane. Probe with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
Protocol 2: Stability Assessment of PF-00337210 in Cell Culture Media
This protocol outlines a method to determine the stability of PF-00337210 in your specific cell culture medium at 37°C over time.
-
Preparation: Prepare a solution of PF-00337210 in your cell culture medium at the desired final concentration.
-
Time Zero Sample: Immediately take an aliquot and store it at -80°C. This will serve as your baseline (T=0) sample.
-
Incubation: Incubate the remaining medium in a sterile container at 37°C in a cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). At each time point, collect an aliquot and store it at -80°C.
-
Analysis: Analyze the concentration of PF-00337210 in each sample using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of PF-00337210 as a percentage of the T=0 sample against time. This will allow you to determine the half-life of the compound in your specific cell culture medium.[3]
Data Presentation
Table 1: Hypothetical Stability of PF-00337210 in Different Culture Media
| Time (hours) | Concentration in Medium A (% of T=0) | Concentration in Medium B (% of T=0) |
| 0 | 100% | 100% |
| 8 | 95% | 85% |
| 24 | 70% | 50% |
| 48 | 45% | 20% |
| 72 | 25% | <10% |
Table 2: Troubleshooting Inconsistent IC50 Values
| Experimental Condition | Observed IC50 | Interpretation |
| Freshly prepared PF-00337210 | 100 nM | Baseline activity |
| PF-00337210 after 3 freeze-thaw cycles | 500 nM | Potential degradation due to handling |
| 72-hour assay without media change | 800 nM | Potential degradation in media over time |
| 72-hour assay with daily media change | 120 nM | Mitigated degradation |
Visualizations
References
Technical Support Center: PF-00337210
This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage and handling of PF-00337210. The following information is curated from available data and general laboratory best practices for handling investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid PF-00337210?
While specific long-term storage data for PF-00337210 is not publicly available, as a general practice for investigational compounds, it is recommended to store the solid powder in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare stock solutions of PF-00337210?
PF-00337210 is an organic small molecule. For in vitro experiments, Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: What is the recommended storage condition for PF-00337210 in solution?
The stability of compounds in DMSO can vary. For maximal activity, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and vortex gently to ensure a homogeneous solution.
Q4: What personal protective equipment (PPE) should be used when handling PF-00337210?
As PF-00337210 is a potent investigational compound, appropriate PPE should always be used. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Q5: How should I handle spills of PF-00337210?
In case of a spill, contain the source of the spill or leak.[1] For solid spills, avoid generating dust by gently covering the spill with a damp paper towel and then using an appropriate method to collect the material.[2] For liquid spills, absorb with an inert material. The spill area should be thoroughly cleaned with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.[1]
Q6: What are the known hazards of PF-00337210?
Specific hazard information for PF-00337210 is not detailed in the provided search results. However, as a VEGFR2 tyrosine kinase inhibitor, it is designed to be biologically active.[3] Common adverse events noted in clinical trials include hypertension, proteinuria, fatigue, diarrhea, and nausea.[3] Therefore, it should be handled with care, assuming it is a potent and potentially hazardous compound. Avoid contact with skin and eyes and prevent inhalation or ingestion.[1][4]
Troubleshooting Guides
Problem: Inconsistent experimental results with PF-00337210.
-
Possible Cause 1: Compound Degradation. The stability of PF-00337210 in solution may be limited.
-
Solution: Always prepare fresh stock solutions from solid powder for each experiment. If using a previously frozen stock, ensure it has undergone minimal freeze-thaw cycles.
-
-
Possible Cause 2: Improper Storage. Exposure to light, moisture, or fluctuating temperatures can degrade the compound.
-
Solution: Store the solid compound at -20°C, protected from light. Store stock solutions in tightly sealed, single-use aliquots at -80°C.
-
-
Possible Cause 3: Inaccurate Concentration. Errors in weighing the solid or in dilutions can lead to inconsistent results.
-
Solution: Use a calibrated analytical balance to weigh the compound. Prepare serial dilutions carefully and ensure all pipettes are calibrated.
-
Data Summary
Table 1: Recommended Storage and Handling of PF-00337210
| Form | Storage Temperature | Light Protection | Notes |
| Solid | -20°C | Recommended | Store in a tightly sealed container in a desiccator to protect from moisture. |
| In DMSO | -80°C (short-term) | Recommended | Prepare fresh for each use. Aliquot to avoid freeze-thaw cycles. Use anhydrous, high-purity DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PF-00337210 in DMSO
-
Materials:
-
PF-00337210 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the vial of solid PF-00337210 to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood, weigh out the desired amount of PF-00337210. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the supplier's information), weigh the appropriate mass of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for preparing and using PF-00337210 solutions.
Caption: Simplified signaling pathway of VEGFR2 and the inhibitory action of PF-00337210.
References
- 1. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with PF-00337210
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for interpreting unexpected phenotypes observed during experiments with PF-00337210, a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of potential underlying mechanisms to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-00337210?
A1: PF-00337210 is an orally available, highly selective inhibitor of VEGFR-2.[1] It competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase, preventing its autophosphorylation. This action blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[1]
Q2: What are the expected on-target effects of PF-00337210 in preclinical models?
A2: The expected on-target effects of PF-00337210 are primarily related to the inhibition of angiogenesis. These include:
-
Decreased proliferation, migration, and tube formation of endothelial cells.
-
Inhibition of tumor growth in xenograft models that are dependent on angiogenesis.
-
Changes in tumor vasculature, such as reduced microvessel density.
-
Increased blood pressure, a common pharmacodynamic marker for VEGFR inhibitors.[1]
Q3: What are the known off-target effects and common toxicities of PF-00337210?
A3: While PF-00337210 is highly selective for VEGFR-2, it is reported to be greater than 10-fold more selective for VEGFR-2 compared to other kinases like KIT and platelet-derived growth factor receptors (PDGFRs).[1] In clinical studies, the most common drug-related adverse events were characteristic of other VEGFR inhibitors and included hypertension, fatigue, proteinuria, and nausea.[1] These are generally considered on-target toxicities resulting from systemic VEGFR inhibition.
Q4: Why am I observing an unexpected increase in tumor cell proliferation or survival after treatment with PF-00337210?
A4: An unexpected increase in tumor cell proliferation or survival is a complex phenomenon that can arise from several mechanisms, often referred to as paradoxical effects. Potential causes include:
-
Activation of alternative signaling pathways: Tumor cells can develop resistance to VEGFR inhibition by upregulating other pro-angiogenic or pro-survival pathways, such as those mediated by fibroblast growth factor receptor (FGFR) or c-MET.
-
Induction of tumor cell invasion and metastasis: In some contexts, the hypoxia induced by anti-angiogenic agents can lead to the selection of more aggressive and invasive tumor cell clones.
-
Off-target effects: At higher concentrations, PF-00337210 may inhibit other kinases that are part of a negative feedback loop, leading to the paradoxical activation of a pro-proliferative pathway.
-
Cell line-specific context: The genetic and epigenetic landscape of your specific cancer cell line may predispose it to an atypical response to VEGFR-2 inhibition.
Troubleshooting Unexpected Phenotypes
Guide 1: Unexpected Increase in Cell Proliferation
If you observe an increase in cell proliferation where inhibition was expected, consider the following troubleshooting workflow:
Workflow for Investigating Increased Cell Proliferation
Caption: A logical workflow for troubleshooting an unexpected increase in cell proliferation.
Quantitative Data Summary: Common On-Target Toxicities of PF-00337210 (Phase I Study)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Hypertension | 50 | 20 |
| Fatigue | 37 | 7 |
| Proteinuria | 24 | 2 |
| Nausea | 22 | 0 |
Data adapted from a Phase I clinical study in patients with advanced solid tumors.[1]
Guide 2: Lack of Efficacy in an Angiogenesis Assay
If PF-00337210 fails to inhibit angiogenesis in your model, consider these possibilities:
Workflow for Investigating Lack of Anti-Angiogenic Effect
Caption: A systematic approach to troubleshooting the lack of an anti-angiogenic effect.
Signaling Pathways
VEGFR-2 Signaling and Potential Bypass Mechanisms
PF-00337210 directly targets VEGFR-2, inhibiting downstream signaling. However, tumor cells can activate alternative pathways to circumvent this blockade.
Caption: Simplified diagram of VEGFR-2 signaling and potential bypass pathways.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR-2
This protocol is to confirm the on-target activity of PF-00337210 by measuring the phosphorylation of VEGFR-2.
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) and allow them to adhere overnight.
-
Starve cells in a low-serum medium for 4-6 hours.
-
Pre-treat cells with a dose range of PF-00337210 or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of PF-00337210 to inhibit the formation of capillary-like structures.
-
Plate Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Treat cells with various concentrations of PF-00337210 or vehicle control.
-
Seed the treated HUVECs onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like networks using a microscope.
-
Quantify tube formation by measuring parameters such as total tube length or number of branch points.
-
By systematically applying these troubleshooting guides and experimental protocols, researchers can better interpret unexpected phenotypes and gain deeper insights into the cellular responses to PF-00337210.
References
Technical Support Center: PF-00337210 Animal Model Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-00337210 in animal models. The information is designed to address specific issues that may be encountered during preclinical toxicity and efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210 and what is its primary mechanism of action?
PF-00337210 is an orally available, highly potent and selective ATP-competitive inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1] Its primary mechanism of action is the inhibition of VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels. By blocking this pathway, PF-00337210 can inhibit tumor growth and vascularization.
Q2: What are the expected on-target toxicities of PF-00337210 in animal models based on its mechanism of action?
As a selective VEGFR-2 inhibitor, the toxicities associated with PF-00337210 are generally considered to be on-target effects related to the inhibition of angiogenesis. Researchers should anticipate observing dose-dependent cardiovascular and other related adverse effects in animal models. Based on clinical data in humans, which are often translatable from preclinical findings, the most common toxicities include:
-
Hypertension: Increased blood pressure is a class effect of VEGFR inhibitors due to their impact on vascular tone and function.
-
Fatigue: While more challenging to quantify in animals, signs of lethargy or reduced activity may be observed.
-
Proteinuria: The presence of excess protein in the urine can indicate effects on renal glomeruli, where VEGFR-2 is important for maintaining the filtration barrier.
-
Cardiotoxicity: Increases in cardiac troponin I have been observed in clinical trials at higher doses, suggesting potential for myocardial injury.[1]
Q3: We are observing significant blood pressure increases in our rodent model. How can we manage this during our study?
Hypertension is an expected pharmacodynamic effect of PF-00337210. Here are some troubleshooting steps:
-
Dose-Response Evaluation: Ensure you have conducted a thorough dose-range finding study to identify the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). A reproducible preclinical pharmacodynamic effect of PF-00337210 is a statistically significant change in blood pressure at the NOAEL.[1]
-
Monitoring: Implement continuous or frequent blood pressure monitoring, especially during the initial dosing period, to characterize the onset and magnitude of the hypertensive effect.
-
Dose Adjustment: If hypertension is severe and impacting the welfare of the animals or the integrity of the study, consider dose reduction or modification of the dosing schedule (e.g., from once daily to a lower twice-daily dose).
-
Antihypertensive Co-medication: In some long-term studies, the use of standard antihypertensive agents may be considered to manage blood pressure, although this can introduce confounding factors and should be carefully justified and controlled for in the study design.
Q4: Our study involves long-term administration of PF-00337210. What chronic toxicities should we be monitoring for?
For long-term studies, in addition to the acute toxicities, researchers should monitor for:
-
Renal Function: Regular urinalysis for proteinuria and monitoring of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
Cardiac Function: Periodic echocardiography to assess cardiac structure and function, and measurement of cardiac biomarkers like troponins if signs of distress are observed.
-
Wound Healing: Inhibition of angiogenesis can impair wound healing. Care should be taken with any surgical procedures or in housing conditions where injuries may occur.
-
General Health: Monitor for changes in body weight, food and water consumption, and overall clinical signs.
Troubleshooting Guides
Issue: Unexpected Mortality in High-Dose Groups
-
Review Dosing: Re-verify the dose calculations and the concentration of the dosing solution. Formulation errors are a common source of unexpected toxicity.
-
Evaluate for Acute Cardiotoxicity: The dose-limiting toxicity in a human phase I study at 9 mg once-daily was an increase in troponin I and hypertension.[1] High doses in animal models may be causing acute cardiac events. Consider terminal collection of hearts for histopathological examination and analysis of cardiac biomarkers from terminal blood samples.
-
Assess for Gastrointestinal Toxicity: While not reported as a primary toxicity, high concentrations of orally administered drugs can sometimes lead to local gastrointestinal irritation or off-target effects. Perform a gross necropsy with a focus on the GI tract.
-
Refine the MTD: The current high dose may be exceeding the MTD. Conduct a more granular dose-range finding study with more dose levels and fewer animals per group to refine the MTD.
Issue: High Variability in Pharmacokinetic/Pharmacodynamic (PK/PD) Response
-
Fasting State: Ensure consistent fasting or fed state across all animals at the time of dosing, as food can affect the absorption of oral compounds. PF-00337210 was noted to have no food effect in preclinical studies, but consistency is still good practice.[1]
-
Dosing Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs and to ensure the full dose is delivered to the stomach.
-
Animal Strain and Health: Use a well-characterized and healthy animal strain from a reputable supplier. Underlying health issues can significantly impact drug metabolism and response.
-
Blood Sampling Times: Adhere strictly to the planned blood sampling time points, as even small deviations can lead to significant variability in PK parameters.
Quantitative Data Summary
While specific quantitative data from preclinical toxicology studies of PF-00337210 are not publicly available, the following table summarizes the key toxicities observed in a human Phase I clinical trial, which are likely to be reflective of findings in preclinical animal models.
| Toxicity Category | Adverse Event | Dose Level | Severity (Grade) |
| Cardiovascular | Hypertension | Corresponded with dose level | 1-3 |
| Troponin I Increase | 9 mg QD | Dose-Limiting Toxicity | |
| General | Fatigue | All dose levels | 1-2 |
| Renal | Proteinuria | All dose levels | 1-2 |
| Gastrointestinal | Nausea | All dose levels | 1-2 |
Data adapted from a Phase I clinical study in patients with advanced solid tumors.[1]
Experimental Protocols
General Protocol for a Repeat-Dose Toxicity Study in Rodents
This is a generalized protocol. Specific parameters such as dose levels, duration, and endpoints should be adapted based on the study objectives.
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or CD-1 mice), typically 6-8 weeks of age at the start of the study.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to the start of the study.
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, and high). The high dose should be selected to induce some level of toxicity (approaching the MTD), while the low dose should be a multiple of the anticipated efficacious dose and ideally close to the NOAEL.
-
Dosing: Administer PF-00337210 or vehicle daily via the intended clinical route (oral gavage for PF-00337210) for the specified duration (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weights: Record body weights at least twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
Cardiovascular Monitoring (if applicable): Measure blood pressure and heart rate at predetermined intervals using a suitable method (e.g., tail-cuff plethysmography or telemetry).
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., heart, liver, kidneys, spleen, thymus).
-
Histopathology: Collect a comprehensive set of tissues for histopathological examination.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Caption: General experimental workflow for a preclinical toxicity study of PF-00337210.
References
Technical Support Center: PF-00337210 Dose-Response Curve Optimization
Welcome to the technical support center for PF-00337210. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is PF-00337210 and what is its mechanism of action?
PF-00337210 is an orally available, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its primary mechanism of action is to selectively bind to VEGFR-2 and prevent its phosphorylation. This inhibition of VEGFR-2 signaling can lead to a reduction in the proliferation, migration, and survival of endothelial cells, thereby inhibiting angiogenesis (the formation of new blood vessels) and subsequent tumor growth.[1] PF-00337210 is a highly potent and selective inhibitor, being over 10-fold more selective for VEGFR-2 than for other kinases like KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
Q2: What are the typical IC50 values for PF-00337210?
Q3: My dose-response curve for PF-00337210 is not a standard sigmoidal shape. What could be the cause?
Atypical dose-response curves can arise from several factors:
-
Compound Solubility and Stability: PF-00337210, like many small molecules, may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to inaccurate dosing and a plateau or even a decrease in the observed effect. It is also important to consider the stability of the compound in your cell culture media over the duration of the experiment.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects, interacting with other kinases or cellular components.[4][5][6] This can lead to complex cellular responses that do not follow a simple dose-response relationship for the primary target.
-
Cellular Heterogeneity: A mixed population of cells with varying sensitivity to PF-00337210 can result in a complex or shallow dose-response curve.
-
Assay Artifacts: The chosen viability or signaling assay itself can be a source of artifacts. For example, some metabolic assays can be influenced by changes in cellular metabolism that are independent of the intended drug effect.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in a dose-response assay can obscure the true effect of the compound.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes or automated cell dispensers for consistent seeding density. To minimize "edge effects," consider not using the outer wells of the microplate or filling them with sterile phosphate-buffered saline (PBS) or media. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of PF-00337210 for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. Use calibrated pipettes. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and experiments. |
| Instability of PF-00337210 in Media | Prepare fresh drug-containing media for each experiment. If the experiment is long, consider replenishing the media with fresh compound at defined intervals. Assess the stability of PF-00337210 in your specific cell culture medium over time using analytical methods if possible. |
Issue 2: Dose-Response Curve is Flat or Shows Weak Inhibition
This may indicate a lack of potency or issues with the experimental setup.
| Possible Cause | Troubleshooting Steps |
| Low VEGFR-2 Expression or Activity in Cell Line | Confirm that your chosen cell line expresses sufficient levels of active VEGFR-2. You can assess this by Western blot for total and phosphorylated VEGFR-2. |
| Compound Inactivity | Verify the identity and purity of your PF-00337210 stock. If possible, test its activity in a cell-free biochemical kinase assay against purified VEGFR-2. |
| Suboptimal Assay Conditions | Optimize the concentration of stimulating ligand (e.g., VEGF-A) to ensure robust VEGFR-2 activation. Ensure the ATP concentration in a kinase assay is near the Km for VEGFR-2 to accurately determine the potency of an ATP-competitive inhibitor.[7] |
| Incorrect Dose Range | The effective concentration range may be outside of what was tested. Perform a wider range of dilutions (e.g., from picomolar to high micromolar) in a preliminary experiment to identify the active range. |
Issue 3: Unexpected Increase in Signal at High Concentrations (Hormesis or Biphasic Response)
An increase in the measured response at high inhibitor concentrations can be counterintuitive.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, PF-00337210 might inhibit other kinases or activate compensatory signaling pathways that promote cell survival or proliferation.[4] Consider using a more specific readout of VEGFR-2 activity (e.g., phosphorylation of a direct downstream target) instead of a general cell viability assay. |
| Compound Precipitation | As mentioned, compound precipitation can interfere with assay readouts, particularly those that are absorbance or fluorescence-based. Visually inspect the wells for any signs of precipitation. |
| Assay Interference | The chemical properties of PF-00337210 may directly interfere with the assay chemistry. Run a control experiment with the compound in cell-free assay medium to check for any direct effects on the assay reagents. |
Quantitative Data
While specific IC50 values for PF-00337210 in a variety of cancer cell lines are not extensively published, the following table provides a template for how to present such data once determined experimentally. For comparison, representative IC50 values for other VEGFR-2 inhibitors are included.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| PF-00337210 | VEGFR-2 Phosphorylation | Porcine Aortic Endothelial (PAE) | Potent Inhibition Observed[3] |
| PF-00337210 | Cell Proliferation | User-defined cell line 1 | To be determined |
| PF-00337210 | Cell Proliferation | User-defined cell line 2 | To be determined |
| Sorafenib | VEGFR-2 Kinase | - | 90 |
| Sunitinib | VEGFR-2 Kinase | - | 9 |
| Axitinib | VEGFR-2 Kinase | - | 0.2 |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from standard kinase assay methodologies and is designed to measure the direct inhibitory effect of PF-00337210 on VEGFR-2 enzymatic activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PF-00337210
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-00337210 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted PF-00337210 or DMSO control to the wells of a 384-well plate.[7]
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.[7]
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.[7]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[7]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each PF-00337210 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Protocol 2: Cell-Based Proliferation Assay (e.g., using HUVECs)
This protocol assesses the ability of PF-00337210 to inhibit the proliferation of endothelial cells, a key functional outcome of VEGFR-2 inhibition.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
PF-00337210
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells in a low-serum medium for 4-6 hours prior to treatment.
-
Compound and Ligand Treatment:
-
Prepare serial dilutions of PF-00337210 in the appropriate cell culture medium.
-
Remove the existing medium and add the medium containing the PF-00337210 dilutions.
-
Add a final concentration of VEGF-A to all wells (except for the unstimulated control) to induce VEGFR-2 signaling and proliferation.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the VEGF-A stimulated control and plot the percentage of inhibition against the logarithm of the PF-00337210 concentration to determine the IC50 value.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by PF-00337210.
Caption: General experimental workflow for a cell-based dose-response assay.
Caption: Logical troubleshooting workflow for dose-response curve optimization.
References
- 1. Facebook [cancer.gov]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
PF-00337210 versus sunitinib in VEGFR2 inhibition assay
A Comparative Guide to PF-00337210 and Sunitinib (B231) in VEGFR2 Inhibition
This guide provides a detailed comparison of two prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors: PF-00337210 and Sunitinib. Developed for researchers, scientists, and drug development professionals, this document outlines their performance in VEGFR2 inhibition assays, supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR2 signaling pathway is a key factor in tumor growth and metastasis, making it a critical target for cancer therapy. Small molecule inhibitors that target the kinase activity of VEGFR2 can block downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and survival.
PF-00337210 is an orally available, potent, and highly selective ATP-competitive inhibitor of VEGFR2.[1] Its mechanism involves binding to VEGFR2 and preventing its autophosphorylation, which is a critical step in the activation of the signaling cascade.
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that, in addition to VEGFR2, also targets other receptors such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT. Its broader activity profile can be advantageous in certain therapeutic contexts but may also contribute to off-target effects.
Comparative Efficacy in VEGFR2 Inhibition Assays
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| PF-00337210 | VEGFR2 Autophosphorylation (Human) | VEGFR2 | 0.87 ± 0.11 | |
| PF-00337210 | VEGFR2 Autophosphorylation (Murine) | VEGFR2 | 0.83 ± 0.29 | |
| Sunitinib | Cell-free Kinase Assay | VEGFR2 (Flk-1) | 80 | |
| Sunitinib | Cell-based Phosphorylation Assay | VEGFR2 | 10 |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
A typical in vitro kinase assay to determine the IC50 of an inhibitor against VEGFR2 involves the following steps:
Objective:
To measure the in vitro inhibitory activity of a test compound (e.g., PF-00337210 or Sunitinib) against the VEGFR2 kinase.
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., PTK Substrate - Poly(Glu:Tyr, 4:1))
-
Test Compounds (PF-00337210, Sunitinib) dissolved in DMSO
-
96-well plates
-
Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the PTK substrate.
-
Plate Setup:
-
Add the master mixture to each well of a 96-well plate.
-
Add the diluted test compounds to the designated "Test Wells".
-
Add buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add an equal volume of kinase assay buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Add a luminescence-based detection reagent, such as Kinase-Glo® MAX, to each well. This reagent measures the amount of ATP remaining in the well.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (higher activity consumes more ATP, resulting in lower luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of VEGFR2 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
Both PF-00337210 and Sunitinib are effective inhibitors of VEGFR2. The available data suggests that PF-00337210 is a more potent and selective inhibitor of VEGFR2 autophosphorylation in biochemical assays. Sunitinib, while also a potent VEGFR2 inhibitor, has a broader kinase inhibition profile. The choice between these inhibitors for research or therapeutic development would depend on the specific requirements for selectivity versus multi-targeted action. The provided experimental protocol offers a standardized method for conducting in-house comparative studies to generate directly comparable efficacy data.
References
A Head-to-Head Comparison of PF-00337210 and Sorafenib in Preclinical Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of two prominent tyrosine kinase inhibitors: PF-00337210, a highly selective VEGFR-2 inhibitor, and Sorafenib (B1663141), a multi-kinase inhibitor. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation in the context of angiogenesis-dependent diseases. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their mechanisms and performance in key angiogenesis models.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis has become a cornerstone of modern cancer therapy. This guide compares two small molecule inhibitors that disrupt this process through different mechanisms.
PF-00337210 is an ATP-competitive inhibitor with high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. Its targeted approach aims to directly inhibit the signaling cascade responsible for endothelial cell proliferation, migration, and survival.
Sorafenib , in contrast, is a multi-kinase inhibitor that targets a broader range of kinases involved in tumor progression and angiogenesis. Its targets include VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, FLT3, and the RAF/MEK/ERK signaling pathway. This broad-spectrum activity allows Sorafenib to impact both the tumor vasculature and the tumor cells directly.
This guide will delve into the available preclinical data for both compounds, presenting their effects in various in vitro and in vivo angiogenesis models.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data on the anti-angiogenic effects of PF-00337210 and Sorafenib from various preclinical models. It is important to note that direct comparative studies are not widely available, and the data presented here are compiled from separate studies.
In Vitro Anti-Angiogenic Activity
| Parameter | PF-00337210 | Sorafenib |
| Endothelial Cell Proliferation (HUVEC) | Data not available in a directly comparable format. As a highly selective VEGFR-2 inhibitor, potent inhibition of VEGF-stimulated HUVEC proliferation is expected. | IC50: ~1.5 µM - 50 µM (depending on the study and conditions)[1][2] |
| Endothelial Cell Migration | Data not available in a directly comparable format. Expected to inhibit VEGF-induced endothelial cell migration. | Significant inhibition of HUVEC migration observed.[1] In some cancer cell lines, low to median doses (2.5-7.5 µmol/L) promoted invasion after 48-72h, while high doses (10 µmol/L) inhibited it.[3] |
| Endothelial Cell Tube Formation | Data not available in a directly comparable format. Expected to inhibit VEGF-induced tube formation. | Showed 33% inhibition of VEGF-mediated tube formation alone at 5 µM.[4] Completely blunted the formation of circles in HUVECs on Matrigel.[5] |
In Vivo Anti-Angiogenic Activity
| Parameter | PF-00337210 | Sorafenib |
| Matrigel Plug Assay (Hemoglobin Content) | Data not available in a directly comparable format. | In a study, Sorafenib (15 mg/kg) alone resulted in a hemoglobin content of 0.50, compared to 0.58 in the control group.[6] |
| Tumor Xenograft (Microvessel Density - MVD) | Data not available in a directly comparable format. Expected to reduce MVD in vivo. | In a hepatocellular carcinoma xenograft model, sorafenib alone reduced MVD to 1.2% compared to 2.9% in the control group.[6] In another study, sorafenib treatment resulted in a significant decrease in CD31 positive endothelial cells.[7] |
Signaling Pathways and Mechanisms of Action
The distinct anti-angiogenic effects of PF-00337210 and Sorafenib stem from their different target profiles.
PF-00337210 's mechanism is centered on the specific inhibition of VEGFR-2. By blocking the binding of ATP to the kinase domain of VEGFR-2, it prevents the autophosphorylation and activation of the receptor in response to VEGF. This leads to the downstream suppression of key signaling pathways involved in angiogenesis, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
PF-00337210 selectively inhibits VEGFR-2 signaling.
Sorafenib exerts its anti-angiogenic effects by targeting multiple receptor tyrosine kinases, including VEGFRs and PDGFRs. The inhibition of these receptors on endothelial cells and pericytes disrupts the signaling necessary for new blood vessel formation and maturation. Furthermore, by inhibiting the RAF/MEK/ERK pathway within tumor cells, Sorafenib can also decrease the production of pro-angiogenic factors like VEGF.
Sorafenib inhibits multiple kinases in angiogenic pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key angiogenesis assays.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well plates
-
Test compounds (PF-00337210 or Sorafenib) and vehicle control
-
Calcein AM (for visualization)
Protocol:
-
Thaw basement membrane matrix on ice and coat the wells of a 24-well plate. Allow to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a low-serum medium.
-
Add the test compounds at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneous plug of basement membrane matrix.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Test compounds (PF-00337210 or Sorafenib) and vehicle control
-
Mice (e.g., C57BL/6)
-
Drabkin's reagent for hemoglobin measurement
Protocol:
-
Mix the liquid basement membrane matrix on ice with pro-angiogenic factors and the test compound or vehicle.
-
Subcutaneously inject the mixture into the flank of the mice. The matrix will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content within the plugs using Drabkin's reagent, which reflects the extent of vascularization.
-
Alternatively, the plugs can be processed for histological analysis and stained for endothelial markers like CD31 to determine microvessel density.
General workflow for assessing anti-angiogenic compounds.
Conclusion
PF-00337210 and Sorafenib represent two distinct strategies for the inhibition of angiogenesis. Sorafenib's multi-targeted approach, hitting both upstream receptors and downstream kinases, has established it as a clinical tool with broad-spectrum activity. The available preclinical data demonstrate its consistent anti-angiogenic effects across a range of in vitro and in vivo models.
PF-00337210, with its highly selective inhibition of VEGFR-2, presents a more focused therapeutic strategy. While detailed quantitative data from standardized preclinical angiogenesis models are not as readily available in the public domain, its potent and selective mechanism of action suggests it would be a powerful inhibitor of VEGF-driven angiogenesis.
The choice between a selective and a multi-targeted inhibitor depends on the specific research question or therapeutic context. The lack of direct comparative studies underscores the need for further research to directly evaluate these two compounds in standardized angiogenesis models to better understand their relative potency and potential for synergistic or differential effects. This guide provides a foundation for researchers to build upon as they design and interpret studies aimed at elucidating the complex process of tumor angiogenesis.
References
- 1. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of ShuangDan Capsule and Sorafenib Inhibits Tumor Growth and Angiogenesis in Hepatocellular Carcinoma Via PI3K/Akt/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Axitinib vs. PF-00337210: A Comparative Guide to Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of Axitinib and PF-00337210, supported by experimental data and detailed methodologies.
Axitinib, a potent second-generation tyrosine kinase inhibitor, and PF-00337210, a highly selective vascular endothelial growth factor receptor (VEGFR) inhibitor, are both significant players in the landscape of anti-angiogenic cancer therapy. Their efficacy is intrinsically linked to their kinase selectivity profiles. This guide delves into a detailed comparison of their inhibitory activities against a range of kinases, providing a clear overview for informed research and development decisions.
Kinase Selectivity Profile: A Head-to-Head Comparison
The inhibitory potency of Axitinib and PF-00337210 against key kinases is summarized below. The data highlights Axitinib's multi-targeted nature and PF-00337210's pronounced selectivity for VEGFR-2.
| Kinase Target | Axitinib IC₅₀ (nM) | PF-00337210 IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.1 | - | [1] |
| VEGFR-2 | 0.2 | 0.87 ± 0.11 | [1][2] |
| VEGFR-3 | 0.1-0.3 | - | [1] |
| PDGFRβ | 1.6 | 29 ± 8 | [1][2] |
| c-Kit | 1.7 | 9.6 ± 3.4 | [1][2] |
| PDGFRα | - | 11 ± 1 | [2] |
| CSF1-R | - | 13 ± 3 | [2] |
| Flt-3 | >10,000 | >10,000 | [2] |
Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. A lower IC₅₀ value indicates greater potency. "-" indicates data not available in the searched resources.
Mechanism of Action: Targeting Angiogenesis
Both Axitinib and PF-00337210 exert their anti-cancer effects primarily by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. They achieve this by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for the proliferation, migration, and survival of endothelial cells.[3][4]
Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[1] By blocking these receptors, it effectively shuts down the signaling cascade that promotes the formation of new blood vessels. In addition to its potent anti-VEGFR activity, Axitinib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor β (PDGFRβ) and c-Kit, at slightly higher concentrations.[1] This broader spectrum of activity may contribute to its overall anti-tumor efficacy.
PF-00337210 is characterized as a highly selective inhibitor of VEGFR-2.[2][5] One study reported it to be more than 10-fold more selective for VEGFR-2 compared to other kinases like KIT and PDGFRs.[5] This high selectivity for a primary driver of angiogenesis suggests a more targeted therapeutic approach, potentially with a different side-effect profile compared to multi-targeted inhibitors.
Signaling Pathways
The binding of VEGF to its receptors triggers a cascade of intracellular signaling events. Both Axitinib and PF-00337210 interrupt these pathways at the receptor level, preventing the downstream signaling that leads to angiogenesis.
Experimental Protocols
The determination of kinase inhibitor potency is critical for their characterization. A common method employed is the cellular receptor kinase phosphorylation assay.
Cellular Receptor Kinase Phosphorylation Assay (for Axitinib)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase in a cellular context.
-
Cell Culture and Stimulation: Porcine aorta endothelial (PAE) cells engineered to overexpress a specific receptor tyrosine kinase (e.g., VEGFR-2, PDGFRβ, or c-Kit) are cultured. Prior to the assay, the cells are serum-starved and then treated with varying concentrations of the inhibitor (Axitinib). Subsequently, the cells are stimulated with the corresponding growth factor (e.g., VEGF, PDGF, or SCF) to induce receptor phosphorylation.[6]
-
Cell Lysis and Receptor Capture: After stimulation, the cells are lysed to release the cellular proteins. The lysate is then added to 96-well plates pre-coated with a capture antibody specific for the receptor of interest.[1]
-
Detection of Phosphorylation: The amount of phosphorylated receptor is detected using a pan-anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Quantification and IC₅₀ Determination: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent). The signal intensity is measured, and the percentage of inhibition at each inhibitor concentration is calculated. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Conclusion
This comparative guide illustrates the distinct kinase selectivity profiles of Axitinib and PF-00337210. Axitinib presents as a multi-targeted inhibitor with potent activity against VEGFRs, PDGFRβ, and c-Kit. In contrast, PF-00337210 demonstrates a more focused approach with high selectivity for VEGFR-2. This detailed understanding of their respective mechanisms and potencies is essential for guiding further research, optimizing therapeutic strategies, and developing next-generation kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of PF-00337210 and Other VEGFR2 Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] This has made VEGFR-2 a key target for anti-cancer therapies. PF-00337210 is an oral, highly potent, and selective ATP-competitive inhibitor of VEGFR-2 tyrosine kinase.[2][3][4] This guide provides an objective comparison of PF-00337210 with other notable VEGFR-2 tyrosine kinase inhibitors (TKIs), supported by preclinical and clinical data.
Overview of PF-00337210
PF-00337210 is distinguished by its high selectivity for VEGFR-2.[2] Preclinical studies have demonstrated its ability to potently inhibit VEGFR-2 autophosphorylation.[3] It preferentially binds to the unactivated "DFG-out" conformation of the kinase.[3] In early-phase clinical trials, PF-00337210 has shown profound effects on VEGFR inhibition at well-tolerated doses, with observed antitumor activity.[2] Common drug-related adverse events include hypertension, fatigue, proteinuria, and nausea, which are consistent with the effects of VEGFR pathway inhibition.[2][5]
Quantitative Efficacy Comparison
The potency of TKIs is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a specific biological process by 50%. A lower IC50 value signifies higher potency. The following table summarizes the biochemical potency of PF-00337210 and other well-known VEGFR-2 inhibitors.
| Inhibitor | VEGFR-2 IC50 / Ki | Other Notable Kinase Targets (IC50/Ki) | Approval Status |
| PF-00337210 | IC50: 0.87 nM (human) Ki: 0.7 nM [3] | KIT (9.6 nM), CSF1-R (13 nM), PDGFR-α (11 nM), PDGFR-β (29 nM)[3] | Investigational |
| Cabozantinib (B823) | IC50: 0.035 nM[6] | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), AXL (7 nM), FLT3 (11.3 nM)[6] | Approved[5] |
| Apatinib | IC50: 1 nM[6] | c-Kit (429 nM), c-Src (530 nM), Ret (13 nM)[6] | Approved |
| Lenvatinib | IC50: 4 nM[6] | VEGFR-1 (22 nM), VEGFR-3 (5.2 nM), FGFR1 (46 nM), PDGFRα (51 nM)[6] | Approved[5] |
| Regorafenib | IC50: 4.2 nM (murine)[6] | VEGFR1 (13 nM), PDGFRβ, KIT, RET, RAF-1[6] | Approved |
| Sunitinib | IC50: 80 nM[6] | PDGFRβ (2 nM), c-Kit, FLT3, CSF-1R, RET[6][7] | Approved[7] |
| Sorafenib | IC50: 90 nM[6] | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)[6] | Approved[7] |
Note: IC50 values can vary based on experimental conditions and assay types. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the biological pathway they target and the experimental processes used for their evaluation.
Caption: Simplified VEGFR-2 signaling cascade upon VEGF ligand binding.
Caption: General experimental workflow for evaluating VEGFR-2 TKIs.
Caption: Logical framework for a head-to-head TKI comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of comparative data. Below are generalized protocols for key experiments cited in the evaluation of VEGFR-2 TKIs.
In Vitro VEGFR-2 Kinase Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of isolated VEGFR-2 by 50%.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well microplates, kinase assay buffer, test inhibitor (e.g., PF-00337210) at various concentrations, and a detection reagent (e.g., HRP-conjugated anti-phosphotyrosine antibody and TMB substrate).[6]
-
Procedure:
-
The kinase reaction is initiated by adding a mixture of VEGFR-2 enzyme and the polypeptide substrate to microplate wells pre-coated with the substrate.
-
The test inhibitor is added to the wells in a series of dilutions (typically logarithmic). A control well with no inhibitor (vehicle only) is included.
-
The phosphorylation reaction is started by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the wells are washed to remove non-bound reagents.
-
An HRP-conjugated anti-phosphotyrosine antibody is added to detect the level of substrate phosphorylation.[6]
-
Following another incubation and wash, a chromogenic substrate (e.g., TMB) is added. The color development is proportional to the kinase activity.[6]
-
The reaction is quenched, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cell Viability (MTT) Assay (Cellular IC50 Determination)
Objective: To measure the cytotoxic or anti-proliferative effects of an inhibitor on cancer cell lines and determine the cellular IC50 value.[1]
Methodology:
-
Reagents and Materials: Human cancer cell lines (e.g., HUVEC, A549, HepG-2), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).[1]
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the test inhibitor. Control wells receive medium with vehicle only.
-
The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, the MTT reagent is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Subjects and Materials: Immunocompromised mice (e.g., nude or SCID mice), human tumor cells for implantation, test inhibitor formulated for oral or parenteral administration, calipers for tumor measurement.
-
Procedure:
-
Human tumor cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control (vehicle) groups.
-
The test inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., once daily by oral gavage). The control group receives the vehicle on the same schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). The mean tumor volumes of the treated group are compared to the control group over time. Other endpoints may include survival analysis or analysis of pharmacodynamic biomarkers (e.g., microvessel density) in tumor tissue post-treatment.[3]
Conclusion
PF-00337210 demonstrates high potency and selectivity for VEGFR-2 in preclinical models, with IC50 values in the sub-nanomolar range, comparing favorably with or exceeding the potency of many approved multi-kinase inhibitors.[3][6] While drugs like cabozantinib show extremely high potency against VEGFR-2, they also potently inhibit other kinases such as c-Met and AXL, which can contribute to their overall efficacy but may also lead to a different profile of off-target effects.[6] In contrast, the high selectivity of PF-00337210 suggests a more targeted inhibition of the VEGFR-2 pathway.[2][3]
The clinical development of PF-00337210 has established a recommended Phase 2 dose and a manageable safety profile consistent with its mechanism of action.[2] The comparative analysis of IC50 values, selectivity, and clinical data highlights the diverse landscape of VEGFR-2 inhibitors. The choice of an optimal TKI for research or clinical application depends on the desired balance between potent, selective target engagement and the potential benefits or drawbacks of multi-kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 6. benchchem.com [benchchem.com]
- 7. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-00337210 and Multi-Kinase Inhibitors in Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective VEGFR2 inhibitor, PF-00337210, with several approved multi-kinase inhibitors: sunitinib (B231), sorafenib (B1663141), pazopanib, and axitinib (B1684631). The focus is on their efficacy, kinase selectivity, and the signaling pathways they modulate. This comparison is based on available preclinical and clinical data to inform research and drug development decisions.
Executive Summary
PF-00337210 is a highly selective and potent oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] In contrast, multi-kinase inhibitors such as sunitinib, sorafenib, pazopanib, and axitinib target a broader range of kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and others. This difference in selectivity is a critical factor in their respective efficacy and safety profiles. While direct comparative efficacy studies between PF-00337210 and these multi-kinase inhibitors are limited in the public domain, this guide compiles available data to highlight their distinct characteristics.
Kinase Selectivity Profile
The primary distinction between PF-00337210 and the compared multi-kinase inhibitors lies in their target profiles. PF-00337210 is designed for high selectivity towards VEGFR2, being over 10-fold more selective for VEGFR2 than for other kinases like KIT and PDGFRs.[1] The multi-kinase inhibitors, on the other hand, have a broader spectrum of activity.
| Kinase Target | PF-00337210 (IC50/Ki) | Sunitinib (IC50/Ki) | Sorafenib (IC50/Ki) | Pazopanib (IC50/Ki) | Axitinib (IC50/Ki) |
| VEGFR1 (Flt-1) | - | 2 nM (Ki) | 15 nM (IC50) | 10 nM (IC50) | 0.1 nM (IC50) |
| VEGFR2 (KDR) | Potent and selective inhibitor | 2 nM (Ki) | 90 nM (IC50) | 30 nM (IC50) | 0.2 nM (IC50) |
| VEGFR3 (Flt-4) | - | 2 nM (Ki) | 20 nM (IC50) | 47 nM (IC50) | 0.1-0.3 nM (IC50) |
| PDGFRα | >10-fold less potent than VEGFR2 | 19 nM (Ki) | 5 nM (IC50) | 71 nM (IC50) | 1.6 nM (IC50) |
| PDGFRβ | >10-fold less potent than VEGFR2 | 2 nM (Ki) | 2 nM (IC50) | 84 nM (IC50) | 1.6 nM (IC50) |
| c-KIT | >10-fold less potent than VEGFR2 | 4 nM (Ki) | 68 nM (IC50) | 74 nM (IC50) | 1.7 nM (IC50) |
| FLT3 | - | 1 nM (Ki) | 58 nM (IC50) | - | - |
| RET | - | 3 nM (Ki) | - | - | - |
| B-Raf | - | - | 22 nM (IC50) | - | - |
| c-Raf | - | - | 6 nM (IC50) | - | - |
Efficacy Data
Direct, head-to-head clinical trials comparing PF-00337210 with sunitinib, sorafenib, pazopanib, or axitinib are not available in the public domain. The clinical development of PF-00337210 focused on its high selectivity for VEGFR2 in a Phase I study, where it demonstrated anti-tumor activity and profound VEGFR inhibition at well-tolerated doses.[1] The following tables summarize available efficacy data for each compound from separate studies.
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Dose | Tumor Growth Inhibition | Citation |
| Sunitinib | Human prostate cancer xenograft | 1.3 mg/mouse/day | Significant tumor growth delay | [2] |
| Sorafenib | Hepatocellular carcinoma xenograft | 30 mg/kg/day | Significant tumor growth inhibition | [3] |
Clinical Efficacy
| Compound | Trial Name/Phase | Indication | Primary Endpoint | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | PF-00337210 | Phase I | Advanced Solid Tumors | Safety, MTD | Anti-tumor activity observed, RP2D determined as 6 mg BID |[1] | | Pazopanib vs. Sunitinib | COMPARZ (Phase III) | Metastatic Renal Cell Carcinoma | Progression-Free Survival (PFS) | Pazopanib was non-inferior to sunitinib (PFS: 8.4 vs 9.5 months) |[4] | | Axitinib vs. Sorafenib | AXIS (Phase III) | Metastatic Renal Cell Carcinoma (second-line) | Progression-Free Survival (PFS) | Axitinib showed a significant improvement in PFS over sorafenib (6.7 vs 4.7 months) |[5] |
Signaling Pathways
PF-00337210's high selectivity for VEGFR2 suggests a more focused disruption of the primary angiogenic signaling pathway. Multi-kinase inhibitors, by targeting multiple receptors, affect a broader range of cellular processes.
References
- 1. Pfizer Oncology To Present New Clinical Data From Ten Molecules Across Multiple Tumor Types | Pfizer [pfizer.com]
- 2. Preclinical evaluation of sunitinib, a multi-tyrosine kinase inhibitor, as a radiosensitizer for human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of PF-00337210 and Other VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of PF-00337210, a potent and selective VEGFR-2 inhibitor, alongside other well-established anti-angiogenic agents targeting the same pathway. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy, mechanism of action, and the experimental protocols used to evaluate them.
Introduction to PF-00337210
PF-00337210 is an orally available, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By selectively binding to VEGFR-2, PF-00337210 prevents its phosphorylation, which in turn inhibits the proliferation, migration, and survival of endothelial cells, ultimately leading to a reduction in tumor blood supply and inhibition of tumor growth.[1] Preclinical data has demonstrated its dose-dependent anti-tumor efficacy, associated with a significant reduction in microvessel density and vascular permeability within tumors. The compound has shown reproducible pharmacodynamic effects in preclinical models.[2]
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of PF-00337210 and other selected VEGFR-2 inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | Target(s) | VEGFR-2 IC50 (nM) | Other Kinase IC50 (nM) |
| PF-00337210 | VEGFR-2 | 0.87 ± 0.11 (human) | KIT (9.6), CSF1-R (13), PDGFR-α (11), PDGFR-β (29) |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | 0.2 | PDGFRβ (1.6), KIT (1.7) |
| Sorafenib | VEGFR-2, -3, PDGFRβ, c-KIT, FLT-3, RAF | 90 | c-Raf (6), B-Raf (22), p38 (58) |
| Sunitinib | VEGFR-1, -2, PDGFRα, PDGFRβ, c-KIT, FLT3, RET | 9 | PDGFRα (4), c-KIT (1), FLT3 (1), RET (1) |
| Pazopanib (B1684535) | VEGFR-1, -2, -3, PDGFRα, PDGFRβ, c-KIT | 30 | PDGFRα (84), c-KIT (74) |
Note: IC50 values can vary depending on the specific assay conditions and are presented here for comparative purposes.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor efficacy of PF-00337210 and other VEGFR-2 inhibitors in various xenograft models. Direct comparison of tumor growth inhibition (TGI) should be approached with caution due to variations in experimental models, dosing regimens, and study durations.
| Inhibitor | Cancer Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| PF-00337210 | MV522 human colon carcinoma | Not specified | Dose-dependent anti-tumor efficacy |
| Axitinib | MCF-7/ADR human breast cancer xenograft | 30, 60, 120 mg/kg, p.o. | 31.7%, 43.6%, 55.0% TGI respectively[3] |
| Sorafenib | 786-O human renal cell carcinoma xenograft | 30, 60, 90 mg/kg, p.o. daily | ~80% TGI at all doses[4] |
| Sorafenib | HCT-116 human colon cancer xenograft | 30 mg/kg, p.o. for 14 days | 64% TGI[4] |
| Sunitinib | SK-N-BE(2) neuroblastoma xenograft | 20 mg/kg, p.o. daily | 49% TGI[5] |
| Sunitinib | MDA-MB-468 triple-negative breast cancer xenograft | 80 mg/kg, p.o. every 2 days for 4 weeks | 90.4% reduction in tumor volume[6] |
| Pazopanib | Pediatric rhabdomyosarcoma and Ewing sarcoma xenografts | 108 mg/kg/day or 100 mg/kg twice daily, p.o. for 28 days | Statistically significant differences in event-free survival compared to controls in about half of the sarcoma models.[7] |
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. PF-00337210 and other VEGFR-2 inhibitors act by blocking the ATP-binding site of the receptor's kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these signaling pathways.
VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound. Specific details may need to be optimized for different cell lines and animal models.
A typical workflow for a xenograft tumor model experiment.
Detailed Methodologies:
-
Cell Culture: Human tumor cell lines (e.g., MV522 colon carcinoma, 786-O renal cell carcinoma, HCT-116 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 10 x 10^7 cells) in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound (e.g., PF-00337210) is administered orally at various doses, while the control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Assessments: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) to determine microvessel density (MVD) using markers like CD31 or CD34.[8] A reduction in MVD is a key indicator of anti-angiogenic activity.
Conclusion
PF-00337210 is a potent and selective VEGFR-2 inhibitor with demonstrated anti-tumor activity in preclinical models. While direct comparative studies are limited, the available data suggests its efficacy is in line with other established VEGFR-2 inhibitors. The reproducibility of its anti-tumor effects is supported by its consistent mechanism of action and pharmacodynamic effects across different studies. Further head-to-head preclinical studies under standardized conditions would be beneficial for a more definitive comparison of the relative efficacy of these agents. This guide provides a foundational comparison to aid researchers in the selection and evaluation of VEGFR-2 inhibitors for anti-cancer drug development.
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Techniques/Xenograft Tumor Models Protocols [protocol-online.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
A Comparative Analysis of Downstream Signaling: PF-00337210 vs. Sunitinib
In the landscape of cancer therapeutics, tyrosine kinase inhibitors (TKIs) stand as a cornerstone of targeted therapy. This guide provides a detailed comparison of the downstream signaling pathways affected by two such inhibitors: PF-00337210, a highly selective VEGFR-2 inhibitor, and sunitinib (B231), a multi-targeted TKI. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct mechanisms of action.
Kinase Inhibition Profile: A Tale of Selectivity
The fundamental difference in the downstream signaling of PF-00337210 and sunitinib lies in their kinase inhibition profiles. PF-00337210 is characterized by its high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while sunitinib exhibits a broader spectrum of activity, targeting multiple receptor tyrosine kinases.
| Kinase Target | PF-00337210 Cellular IC50 (nM) | Sunitinib Biochemical IC50 (nM) | Sunitinib Cellular p-Kinase IC50 (nM) |
| VEGFR-2 | 0.87 ± 0.11[1] | 80[2][3] | 10 (p-VEGFR2)[2] |
| PDGFR-β | 29 ± 8[1] | 2[2][3] | 10 (p-PDGFRβ)[2] |
| PDGFR-α | 11 ± 1[1] | - | 69 (PDGF-induced proliferation)[3] |
| c-Kit | 9.6 ± 3.4[1] | - | - |
| CSF1-R | 13 ± 3[1] | - | - |
| Flt-3 | >10,000[1][4] | - | 50 (p-FLT3-ITD)[3] |
Note: IC50 values from different assay types (cellular vs. biochemical) should be compared with caution.
Downstream Signaling Pathways
The differential kinase selectivity of PF-00337210 and sunitinib translates into distinct effects on downstream intracellular signaling cascades.
PF-00337210: A Focused Approach on Angiogenesis
As a highly potent and selective inhibitor of VEGFR-2, the downstream effects of PF-00337210 are primarily centered on the signaling pathways that regulate angiogenesis.[5] By binding to VEGFR-2, PF-00337210 inhibits its autophosphorylation, thereby blocking the activation of key downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1] This targeted inhibition leads to a significant reduction in microvessel density and vascular permeability in preclinical tumor models.[1]
Sunitinib: A Multi-Pronged Attack
In contrast, sunitinib's broader kinase inhibition profile results in the simultaneous disruption of multiple signaling pathways implicated in tumor growth, proliferation, and angiogenesis. Its potent inhibition of VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs) leads to a strong anti-angiogenic effect. Furthermore, by targeting other kinases such as c-Kit and Flt-3, sunitinib can directly impact tumor cell proliferation and survival.
Studies have shown that sunitinib's effects on downstream signaling can be complex and context-dependent. For instance, one study on xenograft tumors reported that sunitinib inhibited tumor growth and vascularity but did not significantly affect the phosphorylation of Akt and ERK. Another study observed only a slight effect on ERK1/2 phosphorylation. This suggests that the predominant anti-tumor effect of sunitinib in some models may be driven primarily by its anti-angiogenic activity rather than direct inhibition of proliferative signaling within the tumor cells themselves.
In Vivo Anti-Tumor Activity: A Comparative Overview
PF-00337210 has shown dose-dependent anti-tumor efficacy in preclinical models, which is associated with a significant reduction in microvessel density and vascular permeability.[1]
Sunitinib has demonstrated broad and potent dose-dependent anti-tumor activity in a variety of tumor xenograft models.[6] Its efficacy is attributed to both its anti-angiogenic and direct anti-tumor effects. However, the response to sunitinib can be tumor model-dependent, with some models showing significant tumor growth inhibition and others exhibiting resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of kinase inhibitors like PF-00337210 and sunitinib.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Differential Efficacy of PF-00337210: A Comparative Analysis of VEGFR1 and VEGFR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of PF-00337210 on Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). PF-00337210 is an orally bioavailable, ATP-competitive small molecule inhibitor that has demonstrated significant anti-angiogenic and anti-tumor properties.[1] Preclinical and clinical studies have highlighted its potent and selective inhibition of VEGFR2, a key mediator of angiogenesis.[1][2] This document synthesizes available experimental data to objectively compare its performance against VEGFR1 and VEGFR2, offering valuable insights for researchers in oncology and drug development.
Quantitative Analysis of Kinase Inhibition
The selectivity of PF-00337210 for VEGFR2 over other tyrosine kinases, including VEGFR1, is a key characteristic. While direct comparative IC50 or Ki values for VEGFR1 from the same preclinical studies are not consistently available in the public domain, the existing data strongly supports its high selectivity for VEGFR2.
| Target Kinase | Inhibition Constant (Ki) | IC50 (Cell-free Autophosphorylation) | IC50 (Cell-based Assay) |
| VEGFR2 (unactivated) | 0.7 nM[1] | - | - |
| VEGFR2 (phosphorylated) | 8.8 nM[1] | 0.87 ± 0.11 nM (human)[1] 0.83 ± 0.29 nM (murine)[1] | - |
| VEGFR1 | Data not publicly available | Data not publicly available | Data not publicly available |
| KIT | - | - | 9.6 ± 3.4 nM[1] |
| PDGFR-α | - | - | 11 ± 1 nM[1] |
| PDGFR-β | - | - | 29 ± 8 nM[1] |
| CSF1-R | - | - | 13 ± 3 nM[1] |
| Flt-3 | - | - | >10 µM[1] |
Table 1: Comparative inhibitory activity of PF-00337210 against various tyrosine kinases. The data illustrates the high potency and selectivity of PF-00337210 for VEGFR2.
Biochemical profiling against a panel of over 100 diverse tyrosine and serine-threonine kinases has confirmed that PF-00337210 is highly selective for VEGFR2.[1] Furthermore, in a growth factor-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) survival assay, PF-00337210 demonstrated over 60-fold selectivity for VEGFR2 compared to FGFR1.[1]
Signaling Pathways
The differential effects of PF-00337210 on VEGFR1 and VEGFR2 can be understood by examining their distinct signaling pathways.
VEGFR1 signaling is particularly important in monocytes and macrophages, contributing to their chemotaxis and the expression of cytokines and chemokines. While it has weaker kinase activity compared to VEGFR2, its activation of the PI3K/Akt and MAPK pathways plays a role in pathological angiogenesis and inflammation.
VEGFR2 is the primary mediator of VEGF-driven angiogenesis. Its activation leads to robust downstream signaling through pathways such as PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt, promoting endothelial cell proliferation, migration, and survival. PF-00337210's potent inhibition of VEGFR2 effectively blocks these critical angiogenic signals.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the inhibitory activity and selectivity of compounds like PF-00337210.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. The kinase transfers a phosphate (B84403) group from ATP to a substrate. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR1 or VEGFR2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine-rich peptide)
-
PF-00337210
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)
-
96- or 384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of PF-00337210 in DMSO.
-
Reaction Setup: In a microplate well, combine the kinase assay buffer, the substrate, and the test inhibitor at various concentrations.
-
Kinase Addition: Add the purified VEGFR1 or VEGFR2 kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescence-based kinase assay reagent to each well to stop the reaction and measure the remaining ATP.
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR Autophosphorylation Assay
This cell-based assay determines the ability of a compound to inhibit the autophosphorylation of VEGFR in a cellular context.
Principle: Stimulation of endothelial cells with VEGF induces the dimerization and autophosphorylation of its receptors. The inhibitory effect of a test compound can be quantified by measuring the level of phosphorylated VEGFR (p-VEGFR) using a specific antibody, typically in an ELISA or Western blot format.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
VEGF-A
-
PF-00337210
-
Cell lysis buffer
-
Antibodies: anti-p-VEGFR2 (e.g., Tyr1175), anti-total VEGFR2, anti-p-VEGFR1, anti-total VEGFR1
-
ELISA kit or Western blotting reagents
Procedure:
-
Cell Culture: Seed HUVECs in a multi-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of PF-00337210 for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Detection (ELISA):
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total VEGFR1 or VEGFR2.
-
Detect phosphorylated receptors using a specific anti-p-VEGFR1 or anti-p-VEGFR2 antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal.
-
-
Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Plot the percent inhibition of phosphorylation against the compound concentration to determine the IC50 value.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-00337210: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of PF-00337210, a vascular endothelial growth factor receptor (VEGFR) inhibitor. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for PF-00337210, it is crucial to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general precautions for handling potent small molecule inhibitors should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling PF-00337210 in either solid or solution form.
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes.[1]
Emergency Procedures: In case of accidental skin contact, flush the affected area with a copious amount of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If ingested, rinse the mouth with water and consult a physician.[1]
Step-by-Step Disposal Plan for PF-00337210
The disposal of PF-00337210 and any contaminated materials must be managed as hazardous chemical waste. This compound should never be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe and compliant disposal.[1]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
Step 2: Labeling and Storage
Properly labeling and storing chemical waste is crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "PF-00337210," and any other components of the waste mixture. The concentration and volume should also be indicated.
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
Ensure that the storage area is well-ventilated.
-
Step 3: Arranging for Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[2]
-
Documentation: Complete any required waste manifest forms provided by your EHS office. This documentation is essential for tracking the waste from its point of generation to its final disposal.
-
Do Not Treat Waste: Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so.[2]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal process for PF-00337210.
Caption: Workflow for the proper disposal of PF-00337210.
References
Essential Safety and Logistical Information for Handling PF-00337210
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like PF-00337210, a kinase inhibitor. Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for PF-00337210.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment for Handling PF-00337210
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.[1] | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[1] |
| Body Protection | Disposable, solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[1] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles entering the eyes or face.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the solid compound outside of a certified containment system (e.g., fume hood, Biological Safety Cabinet) to prevent inhalation.[1][2][3] | Prevents inhalation of the compound, which can be a primary route of exposure.[2] |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet.[1] | Prevents the spread of contamination outside of the designated work area.[1] |
Operational Plan: Safe Handling and Storage
All handling of PF-00337210 should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[2][3]
Experimental Workflow for Safe Handling
Caption: Procedural workflow for the safe handling of PF-00337210.
Step-by-Step Handling Procedure:
-
Workspace Preparation : Before handling, ensure the designated area (fume hood or BSC) is clean and prepared. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Don PPE : Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing : If weighing the solid form of the compound, do so within the containment of a fume hood or BSC on a tared weigh boat to minimize the dispersion of powder.[2]
-
Reconstitution : When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[2]
-
Labeling : Clearly label all solutions with the compound name, concentration, preparation date, and your initials.[3]
-
Decontamination : After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution.[3]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, and then inner gloves.[3]
-
Storage : Store PF-00337210 in a tightly sealed, properly labeled container in a cool, well-ventilated place, away from incompatible materials.
Disposal Plan
All materials that come into contact with PF-00337210 are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]
Table 2: Waste Disposal Guidelines for PF-00337210
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[1] | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[1] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[1][2] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1] | Incineration by a certified hazardous waste management company.[1] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[1] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1] |
Spill Management
In the event of a spill, personnel should be prepared to act immediately to contain and clean the area.
Caption: Logical workflow for managing a chemical spill of PF-00337210.
Spill Cleanup Procedure :
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
PPE : Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Containment : For liquid spills, contain the spill with absorbent material. For solid spills, gently cover with a damp cloth or absorbent pads to avoid raising dust.
-
Cleanup : Collect spilled material using a method that controls dust generation. A filtered vacuum or damp cloth should be used for dry solids.[4] Clean the spill area thoroughly.
-
Disposal : Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Reporting : Report the incident to the appropriate safety officer or supervisor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
